molecular formula C14H9ClF3NO2 B13860579 Efavirenz-13C6

Efavirenz-13C6

Número de catálogo: B13860579
Peso molecular: 321.63 g/mol
Clave InChI: XPOQHMRABVBWPR-VLYMYCQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Efavirenz-13C6 (CAS 1261394-62-0) is a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, where six carbon atoms in the benzoxazinone ring are replaced with the 13C isotope . This compound is exclusively designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . By providing nearly identical chemical and chromatographic behavior to the native drug while being distinguishable by mass spectrometry, it enables highly precise and accurate quantification of Efavirenz in complex biological matrices. This application is critical for minimizing variability and achieving reliable data in pharmacokinetic studies and therapeutic drug monitoring for HIV-infected patients . The primary research value of (S)-Efavirenz-13C6 lies in facilitating sensitive and selective analytical methods. It is routinely used to quantify Efavirenz levels in human plasma, dried blood spots (DBS), and dried breast milk spots . Furthermore, validated methods utilizing this internal standard have been successfully applied to measure drug concentrations in more challenging and novel sample types, such as dried cervicovaginal swabs (CVS), thereby advancing the understanding of antiretroviral pharmacology in the female genital tract . The use of a 13C-labeled internal standard is essential for compensating for potential matrix effects and losses during sample preparation, ensuring the robustness required for clinical and research applications. Efavirenz itself is an antiretroviral medication that inhibits the HIV-1 reverse transcriptase enzyme . It acts as a non-competitive inhibitor by binding to a distinct, allosteric pocket on the enzyme, inducing a conformational change that disrupts its catalytic function . This mechanism effectively blocks the conversion of viral RNA into DNA, a critical step in the HIV replication cycle, leading to a reduction in viral load . This product is offered for research purposes only and is not intended for diagnostic or therapeutic use. Chemical Information:

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C14H9ClF3NO2

Peso molecular

321.63 g/mol

Nombre IUPAC

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i3+1,4+1,7+1,9+1,10+1,11+1

Clave InChI

XPOQHMRABVBWPR-VLYMYCQESA-N

SMILES isomérico

C1CC1C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F

SMILES canónico

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Origen del producto

United States

Foundational & Exploratory

Physicochemical properties of Efavirenz-13C6

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physicochemical Properties of Efavirenz-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a stable isotope-labeled internal standard crucial for the quantitative analysis of Efavirenz. This document details its structural and physical characteristics, presents experimental protocols for its characterization, and visualizes key metabolic and analytical pathways.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1] this compound is the stable isotope-labeled counterpart of Efavirenz, where six carbon atoms in the benzoxazinone ring have been replaced with ¹³C isotopes. This labeling makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of Efavirenz in biological matrices.[2][3][4] Understanding its fundamental physicochemical properties is essential for its correct handling, storage, and application in research and drug development.

Physicochemical Properties

The core properties of this compound are summarized below. Data for the unlabeled Efavirenz is included for comparison where specific data for the labeled compound is not available, as their physicochemical behaviors are nearly identical.

General and Molecular Properties

The fundamental identifiers and computed properties for this compound are presented in Table 1.

PropertyValueReference
IUPAC Name (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one-4a,5,6,7,8,8a-¹³C₆[4]
Synonyms (S)-Efavirenz-¹³C₆, DMP 266-¹³C₆, EFV-¹³C₆[3][4]
CAS Number 1261394-62-0[4][5][6]
Molecular Formula C₈¹³C₆H₉ClF₃NO₂[4][6]
Molecular Weight 321.63 g/mol [7]
Appearance White to slightly pink crystalline solid[8][9]
Purity ≥98.13% (by HPLC)[4]
Solubility and Physical Data

Solubility is a critical parameter for formulation and analytical method development. Efavirenz is known for its poor aqueous solubility.[10]

PropertyValueReference
Melting Point 139-141 °C (for unlabeled Efavirenz)[11][12]
pKa 10.2 (for unlabeled Efavirenz)[11]
Aqueous Solubility 4 µg/mL (for unlabeled Efavirenz)[10]
Organic Solubility Soluble in Ethanol (~20 mg/mL), DMSO (~14 mg/mL), and DMF (~20 mg/mL)[8]
Buffer Solubility Sparingly soluble; ~0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2)[8]
Storage Condition Store at 2-8°C for long-term storage[4]
Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are vital for the identification and quantification of the compound.

ParameterValueReference
UV/Vis (λmax) 247, 294 nm (in Ethanol)[8]
¹³C NMR Key shifts for unlabeled Efavirenz (ppm): 149.3, 147.5 (C=O), 134.5, 133.2, 130.7, 130.2, 128.4, 126.8, 118.8, 114.8, 114.2, 96.8, 95.5, 79.0, 66.0, 64.9, 9.4, 8.9, 8.1, 7.5, -0.1, -0.8, -1.0, -1.8[13]
FT-IR (ν) Key stretches for unlabeled Efavirenz (cm⁻¹): 3255 (N-H), 2253 (C≡C), 1741 (C=O)[13]
LC-MS/MS MRM Transition m/z 320.20 → 249.90[2]
Unlabeled Efavirenz MRM Transition m/z 314.20 → 243.90[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline protocols for key analytical procedures.

Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the saturation solubility of this compound in various media.

  • Preparation: Add an excess amount of this compound to a series of amber-colored volumetric flasks, each containing a known volume (e.g., 10 mL) of the desired medium (e.g., 0.1 N HCl, phosphate buffers of varying pH, distilled water).[14]

  • Equilibration: Seal the flasks and place them in an orbital shaker bath set to a constant temperature (e.g., 37 ± 0.5°C) and agitation speed (e.g., 50 rpm) for 24 hours to ensure equilibrium is reached.[14]

  • Sampling and Filtration: After 24 hours, carefully withdraw a sample from each flask and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.[14]

  • Quantification: Suitably dilute the clear filtrate with the same solvent medium. Measure the concentration of the dissolved compound using a validated analytical technique, such as UV-spectrophotometry at 247 nm or HPLC.[14][15]

Quantification in Human Plasma by LC-MS/MS

This compound is primarily used as an internal standard for quantifying Efavirenz. The following protocol is based on a validated bioanalytical method.[2]

  • Preparation of Standards:

    • Prepare a stock solution of Efavirenz and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., 0.1% formic acid in acetonitrile).[2]

    • Create calibration curve standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Efavirenz.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (unknown, standard, or QC), add the this compound internal standard working solution.

    • Precipitate plasma proteins by adding a protein precipitation agent (e.g., acetonitrile).

    • Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, dilute with water, and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[2]

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., Waters X-Terra Shield, 50 x 4.6 mm, 3.5 µm).[16]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Ionization Mode.[2]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor m/z 314.20 → 243.90 for Efavirenz and m/z 320.20 → 249.90 for this compound.[2]

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (Efavirenz/Efavirenz-13C6) against the nominal concentration of the calibration standards. Determine the concentration of Efavirenz in unknown samples by interpolation from this curve.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS).

    • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[17] The ¹³C spectrum will show characteristic splitting patterns or enhanced signals for the six labeled carbon positions.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a sample by mixing a small amount of this compound with dry potassium bromide (KBr) powder and pressing the mixture into a thin pellet.

    • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.[17] The spectrum should be nearly identical to unlabeled Efavirenz, as the isotopic substitution has a negligible effect on vibrational frequencies.

Signaling Pathways and Workflows

Visual diagrams help in understanding complex biological and analytical processes.

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway involves hydroxylation followed by glucuronidation.[18][19][20]

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxylated Hydroxylated Metabolites (e.g., 8-hydroxyefavirenz) Efavirenz->Hydroxylated CYP2B6 (major) CYP3A4 Glucuronidated Glucuronidated Metabolites (Inactive) Hydroxylated->Glucuronidated UGTs Excretion Excretion (Urine and Feces) Glucuronidated->Excretion

Caption: Metabolic pathway of Efavirenz in the liver.

Bioanalytical Workflow using this compound

This diagram illustrates the typical workflow for the quantification of Efavirenz in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample Collection Spike 2. Spike with Efavirenz-¹³C₆ (IS) Plasma->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Extract 5. Supernatant Extraction Centrifuge->Extract Inject 6. Injection into LC-MS/MS Extract->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calculate 10. Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify 11. Quantify vs. Calibration Curve Calculate->Quantify

Caption: Workflow for Efavirenz quantification in plasma.

References

The Role of Efavirenz-13C6 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Efavirenz-13C6 as an internal standard in bioanalytical assays. It is designed to offer a comprehensive resource for professionals in drug development and related scientific fields, detailing the underlying principles, experimental protocols, and data supporting its use.

Introduction: The Principle of Isotopic Dilution and Internal Standards

In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. Variability can be introduced at multiple stages of sample processing, from extraction to instrumental analysis. To correct for these potential errors, an internal standard (IS) is employed.

The ideal internal standard co-elutes with the analyte of interest and experiences similar variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS/MS assays.[1][2] this compound is a SIL version of the antiretroviral drug Efavirenz, where six carbon-12 atoms are replaced with the heavier, non-radioactive carbon-13 isotope.[3] This substitution results in a molecule that is chemically identical to Efavirenz but has a distinct, higher molecular weight. This key difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly throughout the analytical process.[1][2]

The use of this compound relies on the principle of isotope dilution mass spectrometry (IDMS).[4] A known concentration of this compound is added to each sample at the beginning of the workflow. The ratio of the analytical signal of the target analyte (Efavirenz) to the signal of the internal standard (this compound) is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement effectively cancels out variations in sample volume, extraction efficiency, and instrument response, leading to highly reliable and reproducible results.

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled Efavirenz. Here's a breakdown of the mechanism:

  • Co-elution and Co-extraction: Due to their identical chemical structures (aside from the isotopic labeling), Efavirenz and this compound exhibit the same retention time in reverse-phase liquid chromatography and have the same extraction recovery from biological matrices.[5] This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Because this compound co-elutes with Efavirenz, it experiences the same matrix effects. The ratio of their signals remains constant, thus correcting for these variations.

  • Distinct Mass-to-Charge Ratios (m/z): The six carbon-13 atoms in this compound give it a molecular weight that is 6 Daltons (Da) higher than Efavirenz. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous but distinct detection of both compounds.

  • Similar Fragmentation Patterns: In tandem mass spectrometry (MS/MS), the precursor ions of Efavirenz and this compound are fragmented to produce characteristic product ions. The fragmentation pattern of this compound is analogous to that of Efavirenz, with the product ions containing the carbon-13 labels also exhibiting a +6 Da shift.[5][6] This allows for highly specific and selective detection using Multiple Reaction Monitoring (MRM).

The following diagram illustrates the logical workflow of how this compound functions as an internal standard.

G Logical Workflow of this compound as an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (contains unknown Efavirenz) Spike Add Known Amount of this compound Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction LC Chromatographic Separation (Co-elution) Extraction->LC MS Mass Spectrometric Detection (Distinct m/z) LC->MS Quant Ratio Calculation (Efavirenz / this compound) MS->Quant Result Accurate Concentration of Efavirenz Quant->Result

Caption: Logical workflow of this compound as an internal standard.

Quantitative Data Summary

The following tables summarize key quantitative data from a validated LC-MS/MS method for the determination of Efavirenz in human plasma using this compound as an internal standard.[5]

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Efavirenz314.20243.90-55.40-25.3
This compound320.20249.90-53.24-25.11

Table 2: Method Validation Parameters

ParameterValue
Linearity Range1.0 - 2,500 ng/mL
Correlation Coefficient (r)> 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Retention Time~2.6 min

Table 3: Intra-day and Inter-day Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
4 (Low)6.421119.18108
80 (Medium)2.411003.0395.2
800 (Medium)3.551024.5698.8
2000 (High)3.891014.2197.5

Table 4: Stability Data

Stability ConditionConcentration (ng/mL)Stability (% of Nominal)
Bench-top (6h at RT)498.5
Bench-top (6h at RT)2000102.3
Freeze-thaw (3 cycles)495.8
Freeze-thaw (3 cycles)200099.1
Long-term (-80°C for 30 days)497.2
Long-term (-80°C for 30 days)2000101.5

Detailed Experimental Protocol

This section provides a detailed methodology for the quantification of Efavirenz in human plasma using this compound as an internal standard, based on the method described by Kushwaha et al. (2013).[5]

4.1. Materials and Reagents

  • Efavirenz reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Human plasma (drug-free)

  • Deionized water

4.2. Preparation of Stock and Working Solutions

  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Efavirenz Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50% methanol in water) to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.

4.3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution (10 ng/mL) and vortex briefly.

  • Add 150 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Add 100 µL of deionized water to the vial.

  • Inject 10 µL of the final solution into the LC-MS/MS system.

4.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reverse-phase C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0-1.0 min: 30% B

    • 1.0-2.0 min: 30% to 90% B

    • 2.0-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 30% B

    • 3.1-5.0 min: 30% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ionization mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The following diagram illustrates the experimental workflow.

G Experimental Workflow for Efavirenz Quantification cluster_prep Sample Preparation cluster_analysis Analysis Start 50 µL Plasma Sample Add_IS Add 10 µL this compound (10 ng/mL) Start->Add_IS Precipitate Add 150 µL Acetonitrile (with 0.1% Formic Acid) Add_IS->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge Centrifuge 10 min at 13,000 rpm Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Dilute Add 100 µL Water Supernatant->Dilute Inject Inject 10 µL into LC-MS/MS Dilute->Inject Analyze Data Acquisition (MRM) Inject->Analyze Result Quantification Analyze->Result

Caption: Experimental workflow for Efavirenz quantification.

Efavirenz and Cellular Signaling

While the primary focus of this guide is on the analytical application of this compound, it is noteworthy that Efavirenz itself can impact cellular signaling pathways. Research has shown that Efavirenz can induce a DNA damage response in lung cancer cells, leading to the activation of the p53 signaling pathway.[1][7] This pathway plays a crucial role in cell cycle arrest and apoptosis.

The diagram below outlines the Efavirenz-induced p53 signaling pathway.

G Efavirenz-Induced p53 Signaling Pathway Efavirenz Efavirenz DNA_Damage DNA Damage Efavirenz->DNA_Damage ATM ATM DNA_Damage->ATM p53 p53 ATM->p53 activates p21 p21 p53->p21 activates GADD45 GADD45 p53->GADD45 activates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest GADD45->Cell_Cycle_Arrest

Caption: Efavirenz-induced p53 signaling pathway.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of Efavirenz. Its mechanism of action, founded on the principles of isotopic dilution, provides a robust means to correct for analytical variability, thereby ensuring the generation of high-quality, reliable data. The detailed experimental protocol and comprehensive quantitative data presented in this guide underscore its suitability for use in regulated bioanalytical environments. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical details necessary to effectively implement this compound in their analytical workflows.

References

Efavirenz-13C6: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of Efavirenz-13C6 in a research setting. This compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The incorporation of six Carbon-13 atoms into the Efavirenz molecule makes it an invaluable tool for bioanalytical studies, particularly in the precise quantification of the parent drug in biological matrices.

Core Application: Internal Standard in Quantitative Bioanalysis

The predominant use of this compound in research is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] Its chemical properties are nearly identical to unlabeled Efavirenz, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and differential detection are fundamental to its function, enabling accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1]

Logical Workflow for Quantitative Analysis using an Internal Standard

G BiologicalSample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) BiologicalSample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction LC Liquid Chromatography Separation Extraction->LC MS Tandem Mass Spectrometry Detection LC->MS PeakIntegration Peak Area Integration MS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Efavirenz / this compound) PeakIntegration->RatioCalculation Quantification Quantify Efavirenz Concentration using Calibration Curve RatioCalculation->Quantification

Caption: Workflow for Efavirenz quantification using this compound as an internal standard.

Experimental Protocol: Quantification of Efavirenz in Human Plasma by LC-MS/MS

The following is a detailed methodology for the quantification of Efavirenz in human plasma, adapted from a validated published method.[1]

Materials and Reagents
  • Analytes: Efavirenz and this compound (Internal Standard)

  • Solvents: HPLC-grade acetonitrile and formic acid

  • Biological Matrix: Drug-free human plasma

Stock and Working Solutions
  • Efavirenz Stock Solution (1 mg/mL): Dissolve Efavirenz in 1% formic acid in acetonitrile.

  • This compound Stock Solution (1 mg/mL): Dissolve this compound in 1% formic acid in acetonitrile.

  • Efavirenz Working Solutions: Prepare by serial dilution of the stock solution in a suitable solvent to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.

Sample Preparation
  • Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 100 µL of the this compound working solution (10 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean tube and add 50 µL of water.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: High-performance liquid chromatography (HPLC) system

  • Column: A suitable reversed-phase C18 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-2 min: 30-90% B

    • 2-3 min: 90% B

    • 3-4 min: 90-30% B

    • 4-5 min: 30% B

  • Injection Volume: 10 µL

  • Total Run Time: 5 minutes

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative electrospray ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Efavirenz: m/z 314.20 → 243.90

    • This compound: m/z 320.20 → 249.90

  • Dwell Time: 250 ms

Experimental Workflow Diagram

G cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 50 µL Plasma Add_IS Add 100 µL this compound (10 ng/mL) Plasma->Add_IS Vortex1 Vortex 30s Add_IS->Vortex1 Centrifuge Centrifuge 14,000 rpm, 10 min, 4°C Vortex1->Centrifuge Supernatant Transfer 50 µL Supernatant Centrifuge->Supernatant Dilute Add 50 µL Water Supernatant->Dilute Vortex2 Vortex Dilute->Vortex2 Transfer Transfer to Autosampler Vial Vortex2->Transfer Inject Inject 10 µL Transfer->Inject HPLC HPLC Separation (C18, Gradient Elution) Inject->HPLC MSMS MS/MS Detection (Negative ESI, MRM) HPLC->MSMS G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Efavirenz Efavirenz / this compound CYP2B6 CYP2B6 Efavirenz->CYP2B6 CYP3A4 CYP3A4 Efavirenz->CYP3A4 Hydroxy_Efavirenz Hydroxylated Metabolites (e.g., 8-hydroxyefavirenz) CYP2B6->Hydroxy_Efavirenz CYP3A4->Hydroxy_Efavirenz UGT2B7 UGT2B7 Hydroxy_Efavirenz->UGT2B7 Glucuronidated_Metabolites Glucuronidated Metabolites UGT2B7->Glucuronidated_Metabolites Excretion Excretion Glucuronidated_Metabolites->Excretion

References

An In-Depth Technical Guide to the Chemical Structure and Stability of Efavirenz-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of Efavirenz-13C6, an isotopically labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document is intended to serve as a critical resource for researchers and professionals involved in the development, analysis, and handling of this compound.

Chemical Structure of this compound

This compound is a stable isotope-labeled version of Efavirenz, where six carbon atoms in the benzoxazinone ring have been replaced with carbon-13 (¹³C) isotopes. This labeling provides a distinct mass signature, making it an ideal internal standard for pharmacokinetic and metabolic studies involving Efavirenz.

Chemical Name: (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one-13C6

Molecular Formula: C₈¹³C₆H₉ClF₃NO₂

CAS Number: 1261394-62-0[1]

The structural integrity and the position of the isotopic labels are crucial for its application. The ¹³C atoms are incorporated into the core aromatic and heterocyclic ring system, which is generally stable and less susceptible to metabolic cleavage, ensuring the label is retained during biological processing.

Efavirenz_13C6_Structure cluster_legend Legend cluster_structure This compound Structure cluster_cyclopropyl This compound Structure 13C ¹³C Labeled Carbon C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C7 C C5->C7 C6->C1 N1 N C6->N1 N1->C1 H1 H N1->H1 O1 O C7->O1 = O2 O C7->O2 C8->O2 CF3 CF₃ C8->CF3 C9 C≡C C8->C9 Cy1 C9->Cy1 Cy2 Cy1->Cy2 Cy3 Cy2->Cy3 Cy3->Cy1

Caption: Chemical structure of this compound with labeled carbon atoms.

Stability Profile

The chemical stability of this compound is expected to be comparable to that of unlabeled Efavirenz. Isotopic substitution with ¹³C does not significantly alter the electronic structure or reactivity of the molecule. Therefore, stability data for Efavirenz can be largely extrapolated to its ¹³C₆-labeled counterpart.

Storage Stability

For long-term storage, this compound should be kept in a refrigerator at 2-8°C.[1] Commercially available Efavirenz formulations are recommended to be stored at a controlled room temperature of 25°C, with excursions permitted between 15-30°C.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Efavirenz has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 1: Summary of Forced Degradation Studies on Efavirenz

Stress ConditionReagents and ConditionsObservations
Acid Hydrolysis 1N HCl at 80°C for 6 hoursModerate degradation observed.
Base Hydrolysis 1N NaOH at 80°C for 6 hoursExtensive degradation observed.
Oxidative 3% H₂O₂ at 80°C for 6 hoursMinimal degradation observed.
Thermal Dry heat at 105°C for 12 hoursMinimal degradation observed.
Photolytic Exposed to 1.2 million lux hours and 200 watt hours/square meterPhotodegradation occurs, leading to the formation of photoproducts.
Hydrolytic Stability and Degradation Pathway

The hydrolysis of Efavirenz follows apparent first-order kinetics and is pH-dependent. The molecule exhibits maximum stability at approximately pH 4. The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the cyclic carbamate to form the corresponding amino alcohol. At the extremes of the pH range, this amino alcohol can undergo further rearrangement to form a quinoline derivative.

Hydrolysis_Pathway Efavirenz Efavirenz Amino_Alcohol Amino Alcohol Intermediate Efavirenz->Amino_Alcohol Hydrolysis (Acidic/Basic) Quinoline Quinoline Derivative Amino_Alcohol->Quinoline Rearrangement (Extreme pH)

Caption: Hydrolytic degradation pathway of Efavirenz.

Photostability

Efavirenz is known to be photosensitive. Photodegradation can lead to the formation of several photoproducts. The primary mechanisms involved are excited-state intramolecular proton transfer (phototautomerization) and photoinduced α-cleavage with the loss of a carbonyl group (photodecarbonylation). Therefore, this compound should be protected from light during storage and handling.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of stability. The following sections outline the typical experimental protocols used in the stability testing of Efavirenz.

Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for separating the parent drug from its degradation products.

Table 2: Typical HPLC Method Parameters for Efavirenz Stability Testing

ParameterCondition
Instrumentation HPLC system with a UV detector
Column C18 (e.g., Agilent Eclipse XDB, 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) or a gradient with a buffered aqueous phase
Flow Rate 1.0 - 1.2 mL/min
Detector Wavelength 240 - 247 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25°C)
Forced Degradation Protocol

The following is a generalized protocol for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in a suitable solvent Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Prep->Acid Base Base Hydrolysis (e.g., 1N NaOH, 80°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, 80°C) Prep->Oxidation Thermal Thermal Degradation (e.g., 105°C) Prep->Thermal Photo Photodegradation (ICH Q1B conditions) Prep->Photo Neutralize Neutralize acidic and basic samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to a suitable concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by stability-indicating HPLC-UV/MS Dilute->Analyze

Caption: Experimental workflow for forced degradation studies.

Protocol Steps:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Application:

    • Acid Hydrolysis: Treat the drug solution with an equal volume of 1N HCl and heat at 80°C for a specified duration.

    • Base Hydrolysis: Treat the drug solution with an equal volume of 1N NaOH and heat at 80°C for a specified duration.

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide and heat at 80°C.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

    • Photodegradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Processing: After the specified stress period, cool the samples to room temperature. Neutralize the acid and base-hydrolyzed samples.

  • Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for the identification of degradation products.

Conclusion

This compound is a critical tool in pharmaceutical research, and a thorough understanding of its chemical structure and stability is paramount for its effective use. This guide summarizes the key structural features and provides a detailed overview of its stability profile based on data from its unlabeled counterpart, Efavirenz. The provided experimental protocols offer a framework for conducting reliable stability assessments. As with any isotopically labeled compound, it is recommended to handle and store this compound with care, particularly with respect to temperature and light exposure, to ensure its integrity and performance as an internal standard.

References

Isotopic Labeling of Efavirenz: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] To facilitate critical research in drug metabolism, pharmacokinetics (DMPK), and bioanalysis, isotopically labeled versions of Efavirenz are indispensable tools. By replacing one or more atoms of the drug molecule with their corresponding heavier isotopes, researchers can track the compound's journey through biological systems without altering its fundamental chemical and physiological properties.

This technical guide provides a comprehensive overview of the synthesis, application, and analysis of isotopically labeled Efavirenz for researchers, scientists, and drug development professionals.

Types of Isotopically Labeled Efavirenz

Isotopic labeling of Efavirenz can be broadly categorized into two types: stable isotope labeling and radioisotope labeling. The choice of isotope depends on the specific application.

  • Stable Isotope Labeling : This involves incorporating non-radioactive heavy isotopes, most commonly Deuterium (²H or D) and Carbon-13 (¹³C). These labeled compounds are primarily used as internal standards in quantitative mass spectrometry-based bioanalysis for their ability to be distinguished from the unlabeled drug by their mass-to-charge ratio (m/z).[3] Deuteration at specific metabolic sites can also be used to intentionally alter pharmacokinetic profiles to study metabolic pathways.[4]

  • Radioisotope Labeling : This involves incorporating radioactive isotopes like Tritium (³H) or Carbon-14 (¹⁴C). The radiation emitted by these isotopes allows for highly sensitive detection and quantification. Radiolabeled compounds are powerful tracers for in vivo and in vitro studies, including absorption, distribution, metabolism, and excretion (ADME), as well as for applications like whole-body autoradiography and receptor binding assays.[5]

The following table summarizes common isotopically labeled forms of Efavirenz and their primary research applications.

Labeled CompoundIsotopeTypePrimary Application(s)
Efavirenz-d₅Deuterium (²H)StableInternal standard for quantitative analysis (NMR, GC-MS, LC-MS).[3]
Efavirenz-¹³C₆Carbon-13 (¹³C)StableHigh-precision internal standard for LC-MS/MS bioanalysis.[3][6]
[¹⁴C]EfavirenzCarbon-14 (¹⁴C)RadioactiveADME studies, metabolic profiling, mass balance studies.
[³H]EfavirenzTritium (³H)RadioactiveReceptor binding assays, autoradiography, metabolic studies.[5]

Synthesis of Isotopically Labeled Efavirenz

The synthesis of Efavirenz is a multi-step process, with the key challenges being the creation of the quaternary stereocenter and the installation of the cyclopropylacetylene side chain.[7][8] The introduction of an isotopic label is strategically performed during this synthesis using a labeled precursor.

A practical asymmetric synthesis for Efavirenz starts from 4-chloroaniline and proceeds in approximately seven steps with an overall yield of about 62%.[8][9]

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product & QC A 4-Chloroaniline C Formation of 4-chloro-2-(trifluoroacetyl)aniline (Key Intermediate) A->C B Labeled Precursor (e.g., [¹³C₆]-Aniline, Labeled Cyclopropyl Acetylene) B->C Label Introduction D Enantioselective addition of Cyclopropyl Acetylide moiety C->D E Cyclization to form Benzoxazinone Ring D->E F Isotopically Labeled Efavirenz E->F G Purification (e.g., HPLC) F->G H Characterization (MS, NMR, Purity, Specific Activity) G->H

Caption: General workflow for the synthesis of isotopically labeled Efavirenz.

Experimental Protocol: Key Synthetic Steps

While specific protocols for isotopic labeling are often proprietary, the general synthesis involves the following key transformations where a label can be introduced:

  • Intermediate Formation : A key intermediate, 4-chloro-2-(trifluoroacetyl)aniline, is synthesized from p-chloroaniline.[1][10] For ¹³C₆-labeling, [¹³C₆]-4-chloroaniline would be used as the starting material.

  • Asymmetric Addition : The crucial stereogenic center is established via an enantioselective addition of a lithium or zinc acetylide of cyclopropyl acetylene to the trifluoroacetyl ketone intermediate.[8][11] To label the side chain, a labeled version of cyclopropyl acetylene would be used.

  • Cyclization : The final benzoxazinone ring system is formed via cyclization, often using a carbonyl-delivering agent like carbonyldiimidazole or triphosgene to react with the amino alcohol intermediate.[12][13]

The final labeled product is then purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity, isotopic enrichment, chemical purity, and (for radiolabeled compounds) specific activity are rigorously confirmed.[12]

Applications in Research

Isotopically labeled Efavirenz is crucial for elucidating its metabolic fate and for accurate quantification in biological samples.

Metabolism and Pharmacokinetic (ADME) Studies

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6.[14][15][16] Radiolabeled ([¹⁴C] or [³H]) Efavirenz is used to trace the drug and its metabolites through the body, providing a complete picture of its absorption, distribution, metabolic pathways, and excretion routes.

The primary metabolic pathway involves hydroxylation at the 8-position to form 8-hydroxyefavirenz, which is the major metabolite.[16][17] A minor pathway involves hydroxylation at the 7-position, catalyzed by CYP2A6.[2][17] These Phase I metabolites are then conjugated with glucuronic acid (a Phase II reaction) by UGT enzymes, making them more water-soluble for excretion in the urine.[2][16]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism EFV Efavirenz OH8 8-Hydroxyefavirenz (Major Metabolite) EFV->OH8 CYP2B6 (major) CYP3A4 (minor) OH7 7-Hydroxyefavirenz (Minor Metabolite) EFV->OH7 CYP2A6 (minor) DiOH 8,14-Dihydroxyefavirenz OH8->DiOH CYP2B6 GLUC Glucuronide & Sulfate Conjugates OH8->GLUC UGT2B7 OH7->GLUC DiOH->GLUC EXC Excretion (Urine) GLUC->EXC

Caption: Metabolic pathway of Efavirenz.

Quantitative Bioanalysis using LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices like plasma, cerebrospinal fluid, and tissue homogenates.[3][18] The use of a stable isotope-labeled internal standard (SIL-IS), such as Efavirenz-¹³C₆, is critical for achieving high accuracy and precision. The SIL-IS is chemically identical to the analyte (Efavirenz) and thus behaves identically during sample extraction, processing, and chromatographic separation, correcting for any sample loss or matrix effects.[3]

G A Collect Biological Sample (e.g., Plasma, Hair) B Add Known Amount of Efavirenz-¹³C₆ (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) B->C D LC-MS/MS Analysis C->D E Quantification: Calculate Ratio of Analyte (EFV) to Internal Standard (EFV-¹³C₆) D->E F Determine EFV Concentration using Calibration Curve E->F

Caption: Workflow for bioanalytical quantification of Efavirenz using a SIL-IS.

Experimental Protocol: LC-MS/MS Quantification of Efavirenz in Plasma

The following is a representative protocol for the quantification of Efavirenz in human plasma.

  • Sample Preparation :

    • Thaw human plasma samples and an aliquot of Efavirenz-¹³C₆ (internal standard) working solution.

    • To a 50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.

    • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.[3]

  • LC-MS/MS Conditions :

    • HPLC System : Standard HPLC or UHPLC system.

    • Column : A reverse-phase C18 column (e.g., Agilent Poroshell C18).[19]

    • Mobile Phase : Gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]

    • Flow Rate : 0.3 mL/min.[3]

    • Mass Spectrometer : Triple quadrupole mass spectrometer.

    • Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode.[3][19]

    • Detection : Multiple Reaction Monitoring (MRM).

      • Efavirenz transition: m/z 314.2 → 243.9[3]

      • Efavirenz-¹³C₆ transition: m/z 320.2 → 249.9[3]

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area ratio of Efavirenz to Efavirenz-¹³C₆ against the concentration of calibration standards.

    • Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The use of a labeled internal standard enables the development of highly sensitive and robust bioanalytical methods. The table below summarizes typical performance characteristics for LC-MS/MS assays for Efavirenz.

ParameterBiological MatrixTypical ValueReference
Linearity Range Human Plasma1.0 - 2,500 ng/mL[3]
Cervicovaginal Swabs25 - 10,000 ng/mL[6]
Lower Limit of Quantification (LLOQ) Human Plasma1.0 ng/mL[3]
Hair (0.2 mg)0.625 ng/mg[19]
Accuracy (% Bias) Human Plasma95.2% - 108%[3]
Cervicovaginal Swabs99.1% - 105.3%[6]
Precision (% CV) Human Plasma3.03% - 9.18%[3]
Cervicovaginal Swabs7.69% - 14.9%[6]

Isotopically labeled Efavirenz, encompassing both stable and radioactive isotopes, provides an essential toolkit for modern drug development and clinical research. Stable isotope-labeled standards, particularly ¹³C₆-Efavirenz, are fundamental for accurate bioanalysis, supporting pharmacokinetic studies and therapeutic drug monitoring. Radiolabeled Efavirenz is unparalleled for definitive ADME and metabolic pathway elucidation. The synthesis and application of these labeled compounds enable a deeper understanding of Efavirenz's disposition and interaction within biological systems, ultimately contributing to safer and more effective therapeutic strategies for HIV treatment.

References

Efavirenz-¹³C₆: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Efavirenz-¹³C₆, including supplier details, purity information, and established experimental protocols. This document is intended to serve as a comprehensive resource for the procurement and application of this stable isotope-labeled internal standard in a research setting.

Stable isotope-labeled compounds are critical tools in drug discovery and development, primarily utilized as internal standards in quantitative bioanalysis. Efavirenz-¹³C₆, the ¹³C-labeled version of the non-nucleoside reverse transcriptase inhibitor Efavirenz, offers a high degree of accuracy for mass spectrometry-based assays.[1] This guide outlines key considerations for sourcing high-purity Efavirenz-¹³C₆ and provides a detailed experimental protocol for its use.

Supplier and Purity Analysis

The selection of a suitable supplier for Efavirenz-¹³C₆ is a critical first step to ensure the reliability and accuracy of experimental results. Purity, isotopic enrichment, and available documentation are primary factors for consideration. The following table summarizes publicly available information from various suppliers.

SupplierPurityIsotopic IncorporationMethodCAS NumberNotes
Clearsynth 98.13%[2]Not specifiedHPLC[2]1261394-62-0[2]Accompanied by a Certificate of Analysis. Intended for use as an internal standard for GC- or LC-mass spectrometry.[2]
Simson Pharma Limited Not specifiedNot specifiedNot specified1261394-62-0[3]Accompanied by a Certificate of Analysis.[3]
MedchemExpress Not specifiedNot specifiedNot specified1261394-62-0[1]States the product can be used as a tracer or an internal standard for NMR, GC-MS, or LC-MS.[1]
Acanthus Research Not specifiedNot specifiedNot specified1261394-62-0[4]Product number EFA-16-002.[4]
Sapphire Bioscience (distributing for Toronto Research Chemicals) Not specifiedNot specifiedNot specified1261394-62-0[5]Product is for research use only.
Biomol (distributing for IsoSciences) >98%[6]>99%[6]Not specified1261394-62-0[6]Intended for use as an LC/MS internal standard.[6]
Alsachim 99.3%[7]Not specifiedNot specifiedNot specifiedMentioned in a research paper as the source for a validated bioanalytical method.[7]

Experimental Protocol: Quantification of Efavirenz in Human Plasma using LC-MS/MS

The following protocol is a detailed methodology for the use of Efavirenz-¹³C₆ as an internal standard in a sensitive and selective liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Efavirenz in human plasma. This method is based on a published study and is intended for research purposes.[7]

Materials and Reagents
  • Efavirenz (analyte)

  • Efavirenz-¹³C₆ (internal standard)

  • HPLC-grade acetonitrile

  • Reagent-grade formic acid

  • Drug-free blank human plasma

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of Efavirenz-¹³C₆ in 1% formic acid in acetonitrile.[7]

  • Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with 0.1% formic acid in acetonitrile.[7]

  • Efavirenz Stock Solution: Prepare a stock solution of Efavirenz in a suitable solvent.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free human plasma with known concentrations of the Efavirenz stock solution. The concentration range for calibration curves in the cited study was 1.0–2,500 ng/mL.[7]

Sample Preparation

The sample preparation method employed is protein precipitation.[7]

  • To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a sufficient volume of the internal standard working solution.

  • Add a protein precipitating agent, such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Dilute the resulting supernatant with water (1:1 ratio).[7]

  • Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • A gradient program is used for the elution of analytes.[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • The total run time is approximately 5 minutes.[7]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Ionization.[7]

    • Detection: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions:

      • Efavirenz: m/z 314.20 → 243.90[7]

      • Efavirenz-¹³C₆ (Internal Standard): m/z 320.20 → 249.90[7]

Visualizations

The following diagrams illustrate key workflows in the selection and use of Efavirenz-¹³C₆.

cluster_0 Supplier Selection Workflow Define Requirements Define Requirements Identify Suppliers Identify Suppliers Define Requirements->Identify Suppliers Purity, Quantity Request Information Request Information Identify Suppliers->Request Information CoA, Pricing Evaluate Purity & Isotopic Enrichment Evaluate Purity & Isotopic Enrichment Request Information->Evaluate Purity & Isotopic Enrichment Compare Pricing & Availability Compare Pricing & Availability Evaluate Purity & Isotopic Enrichment->Compare Pricing & Availability Select Supplier Select Supplier Compare Pricing & Availability->Select Supplier

Supplier Selection Workflow for Efavirenz-¹³C₆.

cluster_1 Bioanalytical Experimental Workflow Prepare IS & Analyte Solutions Prepare IS & Analyte Solutions Spike Plasma Samples Spike Plasma Samples Prepare IS & Analyte Solutions->Spike Plasma Samples Protein Precipitation Protein Precipitation Spike Plasma Samples->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Dilution Supernatant Dilution Centrifugation->Supernatant Dilution LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Dilution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Experimental Workflow for Efavirenz Quantification.

References

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Efavirenz-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Efavirenz-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of the anti-HIV drug Efavirenz in biological matrices. This document details the experimental protocols, presents key quantitative data, and visualizes the mass spectral fragmentation pathways to aid researchers in developing and validating bioanalytical methods.

Introduction to Efavirenz and its ¹³C₆-Labeled Analog

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Accurate measurement of its concentration in biological fluids is essential for therapeutic drug monitoring and pharmacokinetic studies. Stable isotope-labeled internal standards, such as Efavirenz-¹³C₆, are the gold standard for quantitative analysis by mass spectrometry.[2][3] The incorporation of six carbon-13 atoms into the benzoxazine ring of the Efavirenz molecule provides a distinct mass shift, allowing for its differentiation from the unlabeled drug while maintaining nearly identical chemical and physical properties.[3][4]

Mass Spectrometric Behavior of Efavirenz and Efavirenz-¹³C₆

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of Efavirenz.[1][5][6][7][8] Both positive and negative ionization modes have been employed, with negative ionization often showing a better response.[5][8]

Quantitative Data Summary

The key quantitative data for the mass spectrometric analysis of Efavirenz and its ¹³C₆-labeled internal standard are summarized in the tables below. This information is critical for setting up multiple reaction monitoring (MRM) experiments for quantification.

Table 1: Molecular Information

CompoundChemical FormulaMolecular Weight ( g/mol )
EfavirenzC₁₄H₉ClF₃NO₂315.68
Efavirenz-¹³C₆C₈¹³C₆H₉ClF₃NO₂321.6

Table 2: Precursor and Product Ions in Mass Spectrometry

CompoundIonization ModePrecursor Ion (m/z)Product Ion(s) (m/z)Reference
EfavirenzNegative314.2243.9, 69.0[1][5][7]
Efavirenz-¹³C₆Negative320.2249.9[1][7]
EfavirenzPositive316244, 232[6]
Efavirenz-d₅Positive321246[6]

Note: Efavirenz-d₅ is another commercially available internal standard.

Experimental Protocols

The following sections outline typical experimental methodologies for the LC-MS/MS analysis of Efavirenz using Efavirenz-¹³C₆ as an internal standard. These protocols are based on published research and provide a foundation for method development.[1][7][8]

Sample Preparation

A common method for extracting Efavirenz from plasma samples is protein precipitation.[1]

  • Procedure:

    • To 50 µL of human plasma, add the internal standard solution (Efavirenz-¹³C₆).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant with water before injection into the LC-MS/MS system.[1]

Liquid Chromatography
  • Column: A C18 reversed-phase column is frequently used for the separation of Efavirenz.[6][8] An example is a Waters Xbridge C18 column (50 mm × 2.1 mm, 3.5 µm).[8]

  • Mobile Phase: A gradient elution using a mixture of acidic water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is common.[1][8]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[1][8]

  • Column Temperature: Maintained at 40°C.[8]

  • Autosampler Temperature: Maintained at 15°C.[8]

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in MRM mode.[6][8]

  • Ionization Source: Electrospray ionization (ESI) is the most common source, operated in either negative or positive ion mode.[5][6][8]

  • Ionization Parameters (Negative Mode Example): [8]

    • Nebulizer Gas, Auxiliary Gas, Collision Gas, Curtain Gas: Nitrogen

    • Dwell Time: 250 ms

Visualization of Fragmentation and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway of Efavirenz and Efavirenz-¹³C₆, as well as a typical experimental workflow.

Fragmentation Pathway

The mass spectral fragmentation of Efavirenz provides characteristic product ions that are essential for its selective detection. The fragmentation of Efavirenz-¹³C₆ follows a similar pattern, with a corresponding mass shift in the fragments containing the ¹³C-labeled ring.

G Proposed Fragmentation of Efavirenz and Efavirenz-¹³C₆ (Negative Mode) cluster_efavirenz Efavirenz cluster_efavirenz_13c6 Efavirenz-¹³C₆ efavirenz Efavirenz [M-H]⁻ m/z 314.2 fragment_efavirenz Fragment Ion m/z 243.9 efavirenz->fragment_efavirenz Loss of CF₃ and C₂H₂ efavirenz_13c6 Efavirenz-¹³C₆ [M-H]⁻ m/z 320.2 fragment_efavirenz_13c6 Fragment Ion m/z 249.9 efavirenz_13c6->fragment_efavirenz_13c6 Loss of CF₃ and C₂H₂

Caption: Proposed fragmentation pathway for Efavirenz and Efavirenz-¹³C₆ in negative ionization mode.

Experimental Workflow

The following diagram outlines the typical workflow for the quantitative analysis of Efavirenz in a biological matrix using LC-MS/MS.

G LC-MS/MS Experimental Workflow for Efavirenz Quantification sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (Efavirenz-¹³C₆) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction lc LC Separation (C18 Column) extraction->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis (Quantification) ms->data

Caption: A typical experimental workflow for the quantification of Efavirenz using LC-MS/MS.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of Efavirenz-¹³C₆ and its application in the quantitative analysis of Efavirenz. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating the development of robust and reliable bioanalytical methods. The visualization of fragmentation pathways and experimental workflows further clarifies the analytical process, aiding in both training and advanced research applications.

References

Efavirenz-¹³C₆ in HIV Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Efavirenz-¹³C₆ in the study of HIV drug metabolism. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART). Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing toxicity. The use of stable isotope-labeled Efavirenz, specifically Efavirenz-¹³C₆, is a cornerstone of modern bioanalytical techniques, enabling precise and accurate quantification in complex biological matrices.

Introduction to Efavirenz Metabolism

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves hydroxylation, followed by glucuronidation, to facilitate excretion. Genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in Efavirenz plasma concentrations, affecting both treatment outcomes and the incidence of adverse effects.

Key Metabolic Pathways:

  • Primary Metabolism: The initial and principal metabolic step is the hydroxylation of Efavirenz.

    • 8-hydroxylation: This is the main metabolic route, predominantly catalyzed by the CYP2B6 enzyme, leading to the formation of 8-hydroxyefavirenz.[1]

    • 7-hydroxylation: A minor pathway, catalyzed mainly by CYP2A6 , results in 7-hydroxyefavirenz.[1]

  • Secondary Metabolism: The primary hydroxylated metabolites undergo further biotransformation.

    • 8-hydroxyefavirenz can be further oxidized to 8,14-dihydroxyefavirenz, also primarily by CYP2B6 .[1]

  • Conjugation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronides, which are then excreted in the urine.[1] Direct N-glucuronidation of Efavirenz by UGT2B7 is a minor pathway.[1]

Role of Efavirenz-¹³C₆ in Metabolism Studies

Efavirenz-¹³C₆ is a stable isotope-labeled version of Efavirenz, where six carbon atoms in the molecule are replaced with the heavier ¹³C isotope. This labeling does not alter the chemical properties of the drug but increases its molecular weight by six units.

Applications in Research:

  • Internal Standard in Bioanalysis: The primary application of Efavirenz-¹³C₆ is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Its structural and chemical similarity to the unlabeled drug ensures that it behaves identically during sample preparation, chromatography, and ionization, thus correcting for any variations in these processes and leading to highly accurate and precise quantification of Efavirenz in biological samples like plasma.[2][3]

  • Metabolite Identification and Quantification: Isotope-labeled compounds are invaluable tools in identifying and quantifying drug metabolites. By administering a mixture of labeled and unlabeled drug, researchers can distinguish drug-derived metabolites from endogenous compounds in mass spectrometry analyses.

  • Pharmacokinetic Studies: Accurate pharmacokinetic data is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of Efavirenz-¹³C₆ as an internal standard in LC-MS/MS assays allows for the reliable determination of key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½).

Data Presentation: Pharmacokinetic Parameters of Efavirenz

The following tables summarize key pharmacokinetic parameters of Efavirenz from studies in HIV-infected patients. These studies typically utilize LC-MS/MS for quantification, where Efavirenz-¹³C₆ serves as the ideal internal standard.

Table 1: Pharmacokinetic Parameters of Efavirenz (600 mg once daily) in HIV-1 Infected Patients.

ParameterMean ± SDReference
AUC₀₋₂₄ (µg·h/mL) 57.1 - 77.3[4]
Cmax (µg/mL) 4.0 ± 1.7[4]
Cmin (µg/mL) 1.76[5]
tmax (h) 4.1 ± 1.7[4]
Apparent Clearance (CL/F) (L/h) 0.18 ± 0.072[4]
Plasma Half-life (h) 40-55 (multiple doses)[5]

Table 2: Pharmacokinetic Parameters of Efavirenz (400 mg once daily) Alone and Co-administered with Isoniazid/Rifampicin in People Living with HIV.

ParameterEFV 400 mg alone (Geometric Mean, 95% CI)EFV 400 mg + INH/RIF for 12 weeks (Geometric Mean, 95% CI)Reference
Cmax (ng/mL) 3031 (2639–3481)2552 (2206–2952)[6]
AUC₀₋₂₄ (ng·h/mL) 45311 (38550–53265)38048 (32024–45212)[6]
C₂₄h (ng/mL) 1419 (1157–1740)1060 (839–1339)[6]

Table 3: Pharmacokinetic Parameters of Efavirenz in Pregnant Women (Third Trimester) vs. Postpartum.

ParameterThird Trimester (Median, range)Postpartum (Median, range)Reference
AUC₀₋₂₄ (mcg·hr/mL) 55.4 (13.5–220.3)68.6 (18.8–268.2)[7]
Cmax (mcg/mL) 5.4 (1.9–12.2)5.8 (2.0–13.6)[7]
C₂₄h (mcg/mL) 1.6 (0.23–8.13)2.1 (0.42–10.1)[7]

Experimental Protocols

Quantification of Efavirenz in Human Plasma using LC-MS/MS with Efavirenz-¹³C₆ Internal Standard

This protocol is adapted from a validated method for the sensitive and selective determination of Efavirenz in human plasma.[2][3]

4.1.1. Materials and Reagents

  • Efavirenz analytical standard

  • Efavirenz-¹³C₆ (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

4.1.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of Efavirenz-¹³C₆ working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Linear gradient to 5% B

    • 3.6-5.0 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

4.1.4. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Efavirenz: m/z 314.2 → 243.9[2][3]

    • Efavirenz-¹³C₆: m/z 320.2 → 249.9[2][3]

  • Key MS Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 500 °C

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • Ion Source Gas 1 (Nebulizer): 50 psi

    • Ion Source Gas 2 (Heater): 50 psi

In Vitro Metabolism of Efavirenz using Human Liver Microsomes

This protocol outlines a general procedure to study the in vitro metabolism of Efavirenz.

4.2.1. Materials and Reagents

  • Efavirenz

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold, for reaction termination)

  • Efavirenz-¹³C₆ (for internal standard in LC-MS/MS analysis of metabolites)

4.2.2. Incubation Procedure

  • Prepare a stock solution of Efavirenz in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired working concentrations in potassium phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the human liver microsomes (e.g., 0.5 mg/mL final protein concentration) and Efavirenz at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (Efavirenz-¹³C₆ and/or labeled metabolites if available).

  • Vortex and centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the parent drug and metabolites using a validated LC-MS/MS method.

Mandatory Visualizations

Efavirenz Metabolic Pathway

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major) Efavirenz->Metabolite1 CYP2B6 >> CYP3A4 Metabolite2 7-hydroxyefavirenz (Minor) Efavirenz->Metabolite2 CYP2A6 Metabolite4 Efavirenz-N-glucuronide (Minor) Efavirenz->Metabolite4 UGT2B7 Metabolite3 8,14-dihydroxyefavirenz Metabolite1->Metabolite3 CYP2B6 Metabolite5 8-hydroxyefavirenz-glucuronide Metabolite1->Metabolite5 UGTs Metabolite6 7-hydroxyefavirenz-glucuronide Metabolite2->Metabolite6 UGTs Excretion Urinary Excretion Metabolite4->Excretion Metabolite5->Excretion Metabolite6->Excretion

Caption: Metabolic pathway of Efavirenz.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow Start Plasma Sample Collection Step1 Addition of Efavirenz-¹³C₆ (Internal Standard) Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Transfer Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Data Processing & Quantification Step5->Step6 End Pharmacokinetic Data Step6->End

Caption: LC-MS/MS quantification workflow.

Synthesis of Efavirenz and Efavirenz-¹³C₆

The synthesis of Efavirenz has been well-documented. While specific synthetic routes for Efavirenz-¹³C₆ are proprietary, they generally follow the established pathways for the unlabeled compound, utilizing ¹³C-labeled precursors at key steps. A common synthetic approach for Efavirenz involves the enantioselective addition of a cyclopropylacetylide to a ketoaniline precursor, followed by cyclization to form the benzoxazinone ring system. For the synthesis of Efavirenz-¹³C₆, the ¹³C atoms are typically incorporated into the benzoxazinone ring structure using a labeled aniline precursor.

Conclusion

Efavirenz-¹³C₆ is an indispensable tool for the accurate and precise study of Efavirenz metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS methods has become the gold standard, enabling reliable data generation for clinical trials, therapeutic drug monitoring, and fundamental research into the metabolic pathways of this critical anti-HIV medication. The detailed protocols and data presented in this guide serve as a valuable resource for professionals in the field of drug development and HIV research.

References

The Role of Efavirenz-13C6 in Early-Phase Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early-phase drug discovery, the precise quantification of drug candidates and their metabolites in biological matrices is paramount. This process, central to understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, relies on robust and accurate bioanalytical methods. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thus correcting for variability. Efavirenz-13C6, a stable isotope-labeled form of the non-nucleoside reverse transcriptase inhibitor Efavirenz, exemplifies the critical role of such standards. This technical guide provides an in-depth exploration of the application of this compound in early-phase drug discovery, detailing its use in quantitative analysis, relevant experimental protocols, and its utility in metabolic studies.

Core Application: An Internal Standard for Quantitative Bioanalysis

This compound serves as an ideal internal standard for the quantification of Efavirenz in various biological matrices, including plasma, serum, and tissue homogenates.[1][2] Its utility stems from its identical chemical and physical properties to Efavirenz, with the key difference being a mass shift of 6 Daltons due to the incorporation of six Carbon-13 isotopes. This mass difference allows for its distinct detection by a mass spectrometer while ensuring it co-elutes chromatographically with the unlabeled Efavirenz. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for Efavirenz using this compound as an internal standard. These methods are essential for pharmacokinetic studies in early drug development.

Table 1: LC-MS/MS Method Parameters for Efavirenz Quantification

ParameterMethod 1Method 2
Biological MatrixHuman PlasmaHuman Plasma
Internal StandardThis compoundThis compound
Linearity Range1.0 - 2,500 ng/mL25 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL[3]25 ng/mL[4]
Inter-day Precision (%CV)3.03 - 9.18%7.69 - 14.9%[4]
Inter-day Accuracy (%Bias)95.2 - 108%99.1 - 105.3%[4]
Mean RecoveryNot Reported83.8%[4]

Table 2: Mass Spectrometry Transitions for Efavirenz and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Efavirenz314.20243.90Negative[3]
This compound320.20249.90Negative[3]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of bioanalytical assays. The following section outlines a typical experimental protocol for the quantification of Efavirenz in human plasma using this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Efavirenz from plasma.[3]

  • Aliquoting: Transfer 50 µL of human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 100 µL of a 100 ng/mL solution in acetonitrile) to each plasma sample, standard, and quality control sample.

  • Protein Precipitation: Add a precipitating agent, typically 200 µL of acetonitrile, to the sample.

  • Vortexing: Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following are representative LC-MS/MS conditions for the analysis of Efavirenz.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program is typically used to separate Efavirenz from endogenous matrix components. For example, starting with 95% A, ramping to 5% A over 3 minutes, holding for 1 minute, and then returning to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations: Pathways and Workflows

Visual representations of complex biological and experimental processes are invaluable for comprehension and communication.

Efavirenz Metabolism Signaling Pathway

Efavirenz is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[5][6] Understanding these pathways is crucial in early drug development to predict potential drug-drug interactions and to characterize the metabolic profile of a new chemical entity that might be co-administered.

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz Efavirenz->Metabolite1 Metabolite2 7-hydroxyefavirenz Efavirenz->Metabolite2 Metabolite3 8,14-dihydroxyefavirenz Metabolite1->Metabolite3 Glucuronide Glucuronide Conjugates Metabolite1->Glucuronide Metabolite2->Glucuronide Metabolite3->Glucuronide Excretion Excretion Glucuronide->Excretion CYP2B6 CYP2B6 (major) CYP2B6->Efavirenz CYP2A6 CYP2A6 (minor) CYP2A6->Efavirenz CYP3A4 CYP3A4 (minor) CYP3A4->Efavirenz UGTs UGTs UGTs->Metabolite1 UGTs->Metabolite2 UGTs->Metabolite3

Caption: Major metabolic pathways of Efavirenz.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study in early drug development, highlighting the role of this compound.

PK_Workflow Dosing Drug Administration (e.g., oral, IV) Sampling Biological Sample Collection (e.g., blood, plasma) at pre-defined time points Dosing->Sampling Preparation Sample Preparation (Protein Precipitation) Sampling->Preparation Spiking Addition of this compound (Internal Standard) Preparation->Spiking Analysis LC-MS/MS Analysis Spiking->Analysis Quantification Data Processing and Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Quantification->PK_Analysis

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

This compound is an indispensable tool in the early-phase drug discovery toolkit for any research involving Efavirenz or similar compounds. Its role as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable quantitative data from bioanalytical assays, which is fundamental for making informed decisions about the progression of drug candidates. The detailed protocols and workflows presented in this guide provide a framework for researchers to develop and validate robust analytical methods, ultimately contributing to a more efficient and successful drug development process. The understanding of Efavirenz's metabolic pathways, aided by the use of its labeled counterpart, further enhances the ability to predict and interpret clinical outcomes.

References

Methodological & Application

Application Note: Quantitative Analysis of Efavirenz in Human Plasma by LC-MS/MS using Efavirenz-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Therapeutic drug monitoring (TDM) of Efavirenz is crucial to ensure efficacy while minimizing central nervous system (CNS) toxicities associated with high plasma concentrations.[2] This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efavirenz in human plasma. The use of a stable isotope-labeled internal standard, Efavirenz-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[3] This method is suitable for pharmacokinetic studies and routine clinical TDM.[3][4]

Principle

The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.[3][4] Quantification is achieved using multiple reaction monitoring (MRM) in negative ionization mode. The MRM transitions for Efavirenz and the internal standard, Efavirenz-¹³C₆, are monitored for selective and sensitive detection.[3][4]

Experimental Protocols

1. Materials and Reagents

  • Efavirenz analytical standard

  • Efavirenz-¹³C₆ (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (≥98%)

  • Deionized water

  • Human plasma (drug-free)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Efavirenz and Efavirenz-¹³C₆ in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions of Efavirenz by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture.

  • Internal Standard Working Solution: Prepare a 10 ng/mL working solution of Efavirenz-¹³C₆ in acetonitrile.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the Efavirenz working solutions into blank human plasma to prepare calibration standards and quality control samples at various concentrations.[5]

3. Sample Preparation Protocol

  • To 50 µL of plasma sample (blank, standard, QC, or unknown) in a 96-well plate, add 150 µL of the internal standard working solution (10 ng/mL Efavirenz-¹³C₆ in acetonitrile).[3][4]

  • Vortex the plate at 500 rpm for 10 minutes to precipitate plasma proteins.

  • Centrifuge the plate at 3500 rpm for 10 minutes.

  • Transfer 70 µL of the supernatant to a clean 96-well plate.

  • Add 70 µL of deionized water to the supernatant.

  • Vortex the plate at 500 rpm for 10 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Inject 10 µL of the final solution into the LC-MS/MS system.[3][4]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: An HPLC system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column Waters Xbridge C18 (50 mm × 2.1 mm, 3.5 µm)[3]
Mobile Phase A Water with 0.1% formic acid[3]
Mobile Phase B Acetonitrile with 0.1% formic acid[3]
Flow Rate 0.3 mL/min[3]
Injection Volume 10 µL[3]
Column Temp. 40°C[3]
Autosampler Temp. 15°C[3]
Gradient Elution 0.0–1.5 min: 98% A to 2% A1.51–3.00 min: 2% A3.1–5.0 min: 98% A[3]
Total Run Time 5 minutes[3]
Retention Time ~2.6 minutes for both Efavirenz and Efavirenz-¹³C₆[3][4]

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Negative Ion Electrospray (ESI-)[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Curtain Gas 35 psi[3]
Collision Gas Medium[3]
Nebulizer Gas (Gas 1) 50 psi[3]
Heater Gas (Gas 2) 30 psi[3]
Source Temperature 550°C[3]
Dwell Time 250 ms[4]

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Efavirenz 314.2243.9-55.4 V-25.3 V
Efavirenz-¹³C₆ (IS) 320.2249.9-53.2 V-25.1 V
Data sourced from a validated method for Efavirenz and its ¹³C₆-labeled internal standard.[3][4]

Method Validation and Performance

The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[3]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0–2,500 ng/mL in human plasma.[3][4] A weighting factor of 1/x² was used for the linear regression.[3] The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.[3][4]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control levels.

Table 4: Summary of Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.09.2411212.3108
Low QC4.06.42100-1119.1895.2-108
Medium QC8002.41100-1113.0395.2-108
High QC20003.55100-1115.4595.2-108
Summary of validation outcomes from a published study.[3][4]

Stability

Efavirenz was found to be stable in human plasma under various storage and handling conditions, including short-term benchtop storage at room temperature for up to 24 hours.[3]

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 50 µL Plasma Sample (Standard, QC, or Unknown) Add_IS Add 150 µL Efavirenz-¹³C₆ (10 ng/mL in ACN) Sample->Add_IS Vortex1 Vortex (10 min) Add_IS->Vortex1 Centrifuge1 Centrifuge (10 min) Vortex1->Centrifuge1 Supernatant Transfer 70 µL Supernatant Centrifuge1->Supernatant Dilute Add 70 µL Water Supernatant->Dilute Vortex2 Vortex (10 min) Dilute->Vortex2 Centrifuge2 Centrifuge (10 min) Vortex2->Centrifuge2 Inject Inject 10 µL into LC-MS/MS Centrifuge2->Inject LC HPLC Separation (C18 Column, Gradient Elution) Inject->LC MS Mass Spectrometry (Triple Quadrupole, ESI-) LC->MS Detection MRM Detection Efavirenz: 314.2 -> 243.9 Efavirenz-¹³C₆: 320.2 -> 249.9 MS->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve (1/x² weighting) Ratio->Calibration Quantification Quantify Concentration Calibration->Quantification

References

Application Note: Quantification of Efavirenz in Human Plasma using Efavirenz-13C6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Efavirenz in human plasma using a stable isotope-labeled internal standard, Efavirenz-13C6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][2]

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[3][4] Monitoring its concentration in plasma is essential to ensure therapeutic efficacy and minimize dose-related side effects. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[5] The SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, which allows it to compensate for variations in sample preparation and matrix effects, leading to high accuracy and precision.[5]

This application note details a sensitive, selective, and robust LC-MS/MS method for the quantification of Efavirenz in human plasma, utilizing this compound as the internal standard.[1][2] The method described herein has been validated according to FDA guidelines and is suitable for clinical research and pharmacokinetic studies.[1]

Experimental Workflow

The overall experimental workflow for the quantification of Efavirenz in human plasma is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (50 µL) add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer & Dilute Supernatant vortex_centrifuge->supernatant_transfer lc_separation Liquid Chromatography Separation supernatant_transfer->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration & Ratio Calculation ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Fig. 1: Efavirenz quantification workflow.

Materials and Reagents

  • Analytes: Efavirenz, this compound (Internal Standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Human plasma

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Efavirenz and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Efavirenz stock solution with a 50:50 methanol/water mixture to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dilute 1:1 with water.[1][2]

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: A suitable C18 reversed-phase column (e.g., Agilent Poroshell C18)[4]

  • Mobile Phase A: 0.1% Formic acid in water[1][2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[1][2]

  • Flow Rate: 0.3 mL/min[1][2]

  • Gradient: A gradient program is used for elution.[1][2]

  • Injection Volume: 10 µL

  • Total Run Time: 5 minutes[1][2]

  • Retention Time: Approximately 2.6 minutes for both Efavirenz and this compound.[1][2]

Mass Spectrometry
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI)[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1][2]

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9[1][2]

    • This compound: m/z 320.2 → 249.9[1][2]

Method Validation Data

The described method has been fully validated, and the key performance characteristics are summarized in the tables below.

Table 1: Calibration Curve and Linearity
ParameterValue
Linearity Range1.0 - 2,500 ng/mL[1][2]
Regression ModelLinear with 1/x² weighting[4]
Correlation Coefficient (r²)> 0.99[1][2]
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.09.2411212.3108
Low QC-2.41 - 6.42100 - 1113.03 - 9.1895.2 - 108
Medium QC-2.41 - 6.42100 - 1113.03 - 9.1895.2 - 108
High QC-2.41 - 6.42100 - 1113.03 - 9.1895.2 - 108
Data synthesized from published validation results.[1][2]
Table 3: Method Sensitivity and Specificity
ParameterResult
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1][2]
SpecificityNo significant interference from endogenous plasma components or commonly co-administered antiretroviral drugs.[1]

Data Analysis and Quantification

The concentration of Efavirenz in the plasma samples is determined by the following steps:

  • Peak Area Integration: Integrate the chromatographic peak areas for both Efavirenz and the internal standard, this compound.

  • Peak Area Ratio: Calculate the ratio of the peak area of Efavirenz to the peak area of this compound.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Concentration Calculation: Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

The logical relationship for determining the final concentration is illustrated below.

logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output peak_area_analyte Peak Area (Efavirenz) ratio_calc Calculate Peak Area Ratio peak_area_analyte->ratio_calc peak_area_is Peak Area (this compound) peak_area_is->ratio_calc calibration_data Calibration Curve Data final_concentration Efavirenz Concentration calibration_data->final_concentration ratio_calc->final_concentration

Fig. 2: Data analysis logic for concentration determination.

Conclusion

The LC-MS/MS method employing this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of Efavirenz in human plasma.[1][2] This robust method is well-suited for high-throughput analysis in clinical settings for therapeutic drug monitoring and for conducting pharmacokinetic research in patients receiving Efavirenz.[2]

References

Application Note and Protocol: Utilizing Efavirenz-¹³C₆ for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HIV-1 infection.[1][2][3] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens, minimizing toxicity, and managing drug-drug interactions. Stable isotope-labeled compounds, such as Efavirenz-¹³C₆, serve as powerful tools in clinical pharmacology, enabling precise and accurate quantification of drug concentrations in biological matrices.[4] This application note provides a detailed protocol for the use of Efavirenz-¹³C₆ as an internal standard in pharmacokinetic studies, focusing on bioanalytical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis. It offers superior accuracy and precision by correcting for variability in sample preparation and matrix effects during analysis. Efavirenz-¹³C₆, being chemically identical to the analyte, co-elutes chromatographically and experiences similar ionization efficiency, ensuring reliable data.

Experimental Protocols

This section outlines the materials and procedures for a typical pharmacokinetic study involving the quantification of efavirenz in human plasma using Efavirenz-¹³C₆ as an internal standard.

Materials and Reagents
Reagent/MaterialGradeSource (Example)
EfavirenzReference StandardUSP
Efavirenz-¹³C₆>98% isotopic purityToronto Research Chemicals
AcetonitrileHPLC or LC-MS gradeFisher Scientific
MethanolHPLC or LC-MS gradeFisher Scientific
Formic AcidLC-MS gradeSigma-Aldrich
WaterDeionized, >18 MΩ·cmMillipore Milli-Q system
Human Plasma (K₂EDTA)Blank, drug-freeBiological specialty company
Clinical Study Design and Sample Collection

A single-dose, crossover study design is often employed for bioequivalence studies of efavirenz.[5] For pharmacokinetic characterization, a multiple-dose study is also common.[1]

Participant Preparation:

  • Participants should fast overnight for at least 8-10 hours before drug administration.

  • Efavirenz is typically administered on an empty stomach to reduce variability in absorption.[5]

Dosing:

  • A single oral dose of 600 mg efavirenz is standard for many studies.[1][5]

Blood Sampling:

  • Blood samples should be collected to adequately characterize the plasma concentration-time profile. Intensive sampling is recommended within the first 5 hours post-dose to capture the maximum concentration (Cmax).[5]

  • A typical sampling schedule would include pre-dose (0 h) and post-dose at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours.[5]

  • Blood should be collected in tubes containing K₂EDTA as an anticoagulant.

  • Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within one hour of collection and stored at -80°C until analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting efavirenz from plasma samples.[6]

  • Thaw plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add 100 µL of the internal standard working solution (Efavirenz-¹³C₆ in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant 1:1 with water containing 0.1% formic acid.[6]

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

A sensitive and selective LC-MS/MS method is essential for the accurate quantification of efavirenz.[6][7]

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water[6]
Mobile Phase B0.1% Formic Acid in Acetonitrile[6]
Flow Rate0.3 mL/min[6]
GradientOptimized for separation (e.g., start at 30% B, ramp to 95% B)
Column Temperature40°C
Injection Volume10 µL
MS System
Ionization ModeNegative Electrospray Ionization (ESI-)[6][7]
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Efavirenz)m/z 314.2 → 243.9[6]
MRM Transition (Efavirenz-¹³C₆)m/z 320.2 → 249.9[6]
Collision EnergyOptimized for each transition
Dwell Time100 ms

Data Presentation

The following tables summarize key quantitative data for the experimental protocol.

Table 1: Stock and Working Solution Concentrations

SolutionConcentrationSolvent
Efavirenz Stock1 mg/mLMethanol
Efavirenz-¹³C₆ Stock1 mg/mLMethanol
Efavirenz Spiking Solutions1.0 - 2500 ng/mL50:50 Methanol:Water
Efavirenz-¹³C₆ Working Solution100 ng/mLAcetonitrile

Table 2: Calibration Curve and Quality Control Sample Concentrations

Sample TypeConcentration Range (ng/mL)
Calibration Standards1.0, 5.0, 25, 100, 250, 500, 1000, 2500[6]
Quality Control (QC) - Low3.0 ng/mL
Quality Control (QC) - Medium300 ng/mL
Quality Control (QC) - High2000 ng/mL

Table 3: Key Pharmacokinetic Parameters for Efavirenz (600 mg single dose)

ParameterMean Value (± SD or Range)Reference
Cmax (µg/mL)4.0 ± 1.7[1]
Tmax (h)4.1 ± 1.7[1]
AUC₀₋₂₄ (µg·h/mL)57.1 - 77.3[1]
Terminal Half-life (h)40 - 55 (multiple doses)[5]

Note: These values are illustrative and can vary significantly between individuals due to factors like pharmacogenetics.[8][9][10]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in this protocol.

experimental_workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase subject Study Participant (Fasted) dosing Oral Administration (600 mg Efavirenz) subject->dosing sampling Serial Blood Sampling (0-72h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage extraction Sample Preparation (Protein Precipitation with Efavirenz-¹³C₆ IS) storage->extraction analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis quant Quantification (Calibration Curve) analysis->quant pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) quant->pk_calc

Caption: Workflow for an Efavirenz pharmacokinetic study.

analytical_logic cluster_extraction Extraction cluster_analysis LC-MS/MS cluster_quantification Quantification plasma Plasma Sample (Efavirenz + Matrix) mix Mix & Precipitate Proteins plasma->mix is Efavirenz-¹³C₆ (Internal Standard) is->mix supernatant Supernatant (Efavirenz + Efavirenz-¹³C₆) mix->supernatant lc Chromatographic Separation supernatant->lc ms Mass Spectrometric Detection (MRM) lc->ms ratio Peak Area Ratio (Analyte / IS) ms->ratio cal_curve Calibration Curve ratio->cal_curve concentration Efavirenz Concentration cal_curve->concentration

Caption: Bioanalytical quantification logic using an internal standard.

Conclusion

This protocol details a robust and reliable method for the quantification of efavirenz in human plasma for pharmacokinetic studies, utilizing Efavirenz-¹³C₆ as an internal standard. The high sensitivity and selectivity of the described LC-MS/MS method make it suitable for clinical trials and therapeutic drug monitoring.[6] Adherence to this protocol will ensure the generation of high-quality data, essential for the advancement of drug development and personalized medicine in HIV therapy.

References

Application Note: Quantification of Efavirenz in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Efavirenz in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Efavirenz-13C6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications involving the analysis of Efavirenz.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination with other antiretroviral agents for the treatment of human immunodeficiency virus (HIV) type 1 infection. Monitoring plasma concentrations of Efavirenz is crucial for optimizing therapeutic outcomes, as concentrations that are too low can lead to treatment failure and drug resistance, while excessively high levels are associated with central nervous system toxicity.[1]

This application note describes a validated LC-MS/MS method for the determination of Efavirenz in human plasma, offering high selectivity, sensitivity, and throughput. The use of a stable isotope-labeled internal standard, this compound, minimizes variability due to matrix effects and sample processing, thereby enhancing the reliability of the results.

Experimental Workflow

The overall experimental workflow for the quantification of Efavirenz in plasma is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Dilute Dilute Supernatant Vortex->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Efavirenz Calibrate->Quantify

Caption: Experimental workflow for Efavirenz quantification.

Detailed Protocols

Materials and Reagents
  • Efavirenz analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)[2]

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions: Prepare independent primary stock solutions of Efavirenz and this compound in 100% acetonitrile at a concentration of 1 mg/mL.[3][4] Store at -20°C.

  • Intermediate Stock Solutions: Dilute the primary stock solutions with acetonitrile to prepare intermediate stock solutions. For example, a 50 µg/mL intermediate stock can be prepared.[3]

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking blank human plasma with the Efavirenz intermediate stock solution to achieve final concentrations ranging from 1.0 to 2,500 ng/mL.[3][5] A typical calibration curve may include concentrations of 1, 2.5, 5, 10, 50, 100, 250, 500, 1000, and 2500 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. For example, 4 ng/mL (Low QC), 80 and 800 ng/mL (Medium QC), and 2000 ng/mL (High QC).[3]

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[3]

  • Add a fixed amount of the this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.[6]

  • Transfer the supernatant to a new tube and dilute with an equal volume of water (1:1 dilution).[3][5]

  • Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water[3][5]
Mobile Phase B 0.1% Formic acid in Acetonitrile[3][5]
Flow Rate 0.3 mL/min[3][5]
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 5 minutes[3][5]

A gradient elution program is typically used to separate Efavirenz and its internal standard from endogenous plasma components. The retention time for both Efavirenz and this compound is approximately 2.6 minutes under these conditions.[3][5]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[3][5]
Detection Mode Multiple Reaction Monitoring (MRM)[3][5]
MRM Transition (Efavirenz) m/z 314.2 → 243.9[3][5]
MRM Transition (this compound) m/z 320.2 → 249.9[3][5]
Dwell Time 250 ms[4]
Ion Source Temperature 450°C[6]
Collision Gas Nitrogen[4]

The specific voltages and gas pressures (e.g., declustering potential, collision energy) should be optimized for the specific mass spectrometer being used.[4]

Method Validation Data

The described method has been fully validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 3: Linearity and Sensitivity

ParameterResult
Linearity Range 1.0 - 2,500 ng/mL[3][5]
Correlation Coefficient (r) > 0.99[3][5]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[3][5]

Table 4: Accuracy and Precision

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (1 ng/mL) 9.24%[3]112%[3]12.3%[3][5]108%[3][5]
Low QC 2.41% - 6.42%[3][5]100% - 111%[3][5]3.03% - 9.18%[3][5]95.2% - 108%[3][5]
Medium QC 2.41% - 6.42%[3][5]100% - 111%[3][5]3.03% - 9.18%[3][5]95.2% - 108%[3][5]
High QC 2.41% - 6.42%[3][5]100% - 111%[3][5]3.03% - 9.18%[3][5]95.2% - 108%[3][5]

Data compiled from published literature.[3][5]

Table 5: Stability Studies

Stability ConditionResult
Bench-top (Room Temperature) Stable
Freeze-Thaw Cycles Stable
Long-term Storage (-20°C) Stable
Post-preparative (Autosampler) Stable

Efavirenz was found to be stable under the expected conditions for sample preparation and storage.[3][5]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable means for the quantification of Efavirenz in human plasma. The simple sample preparation, rapid analysis time, and use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput analysis in a clinical research setting. This robust method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of Efavirenz.[3]

References

Application of Efavirenz-¹³C₆ in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring (TDM) of efavirenz is crucial for optimizing treatment efficacy and minimizing toxicity.[3][4][5][6][7] Efavirenz exhibits significant inter-individual pharmacokinetic variability, influenced by factors such as genetic polymorphisms in the cytochrome P450 2B6 (CYP2B6) enzyme, which is primarily responsible for its metabolism.[4][8][9][10][11] This variability can lead to sub-therapeutic concentrations, risking treatment failure and drug resistance, or supra-therapeutic levels associated with central nervous system (CNS) side effects.[4][12] The use of a stable isotope-labeled internal standard, such as Efavirenz-¹³C₆, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in TDM.[13][14][15][16]

Principle of Stable Isotope Dilution with Efavirenz-¹³C₆

Stable isotope dilution analysis using Efavirenz-¹³C₆ is a highly specific and sensitive method for quantifying efavirenz in biological matrices.[13][14] Efavirenz-¹³C₆ is chemically identical to efavirenz but has six carbon-13 atoms incorporated into its structure, resulting in a 6 Dalton mass difference. This mass difference allows the mass spectrometer to distinguish between the analyte (efavirenz) and the internal standard (Efavirenz-¹³C₆).[13]

Because Efavirenz-¹³C₆ has nearly identical physicochemical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. By adding a known amount of Efavirenz-¹³C₆ to the sample at the beginning of the extraction process, any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte's response to the internal standard's response is then used to calculate the precise concentration of efavirenz in the original sample, thereby correcting for experimental variability.[13]

G cluster_0 Experimental Workflow cluster_1 Quantification Principle A Biological Sample (Plasma, Serum) + Known amount of Efavirenz-¹³C₆ B Sample Preparation (e.g., Protein Precipitation) A->B C LC-MS/MS Analysis B->C D Data Processing C->D E Efavirenz Concentration Report D->E Analyte Efavirenz (m/z 314.2) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Efavirenz-¹³C₆ (m/z 320.2) IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Calculate Concentration CalCurve->Concentration G cluster_0 Genetic Polymorphisms in CYP2B6 Efavirenz Efavirenz Metabolite 8-hydroxyefavirenz (Inactive) Efavirenz->Metabolite CYP2B6 Excretion Glucuronidation & Excretion Metabolite->Excretion Slow Metabolizer Slow Metabolizer Increased Efavirenz Levels\n(Potential Toxicity) Increased Efavirenz Levels (Potential Toxicity) Slow Metabolizer->Increased Efavirenz Levels\n(Potential Toxicity) Extensive Metabolizer Extensive Metabolizer Decreased Efavirenz Levels\n(Potential Sub-therapeutic) Decreased Efavirenz Levels (Potential Sub-therapeutic) Extensive Metabolizer->Decreased Efavirenz Levels\n(Potential Sub-therapeutic) G Start Start: Plasma Sample Add_IS Add Efavirenz-¹³C₆ (Internal Standard) Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject

References

Application Note and Protocol: Bioanalytical Method Validation for Efavirenz using Efavirenz-13C6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) type 1 infections.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of Efavirenz are crucial for optimizing dosage regimens and minimizing adverse effects. A robust and reliable bioanalytical method is essential for the accurate quantification of Efavirenz in biological matrices.

This document provides a detailed application note and protocol for the validation of a bioanalytical method for the quantification of Efavirenz in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Efavirenz-13C6, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[3][4] The validation parameters described are in accordance with the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[5][6][7][8]

Experimental Protocols

Materials and Reagents
  • Analytes: Efavirenz (purity ≥99%), this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Preparation of Solutions

2.3.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Efavirenz and this compound into separate 10 mL volumetric flasks.

  • Dissolve the compounds in methanol and make up the volume to the mark.

  • Store the stock solutions at -20°C.

2.3.2. Working Solutions

  • Efavirenz Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

2.5.1. Liquid Chromatography

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Gradient Program Start with 30% B, increase linearly to 95% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.
Total Run Time 5 minutes[3]

2.5.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Efavirenz: m/z 314.2 → 243.9this compound: m/z 320.2 → 249.9[3]
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Bioanalytical Method Validation

The method was validated for linearity, sensitivity, selectivity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of Efavirenz to this compound against the nominal concentration of Efavirenz. The linearity was evaluated over a concentration range of 1.0 to 2,500 ng/mL.[3] The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision.

Selectivity

The selectivity of the method was assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous components at the retention times of Efavirenz and the internal standard.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing replicate quality control (QC) samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The acceptance criteria are a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ).

Recovery and Matrix Effect

The extraction recovery of Efavirenz was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.

Stability

The stability of Efavirenz in plasma was assessed under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for a specified period.

  • Long-Term Stability: At -80°C for an extended duration.

  • Post-Preparative Stability: In the autosampler for a specified period.

Data Presentation

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range (ng/mL) 1.0 - 2,500
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99
Weighting Factor 1/x²
LLOQ (ng/mL) 1.0

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.0108.012.3112.09.2
LQC3.0105.29.1107.56.4
MQC100101.85.3103.14.2
HQC200098.73.0100.52.4

Data presented are representative and may vary between laboratories and instruments.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery %CVMean Matrix Effect (%)Matrix Effect %CV
LQC3.092.54.198.23.5
MQC10094.13.599.52.8
HQC200093.72.8101.32.1

Table 4: Stability of Efavirenz in Human Plasma

Stability ConditionConcentration (ng/mL)Mean Stability (%)%CV
Freeze-Thaw (3 cycles) LQC96.83.8
HQC98.12.5
Short-Term (24h, RT) LQC95.44.2
HQC97.23.1
Long-Term (90 days, -80°C) LQC94.95.1
HQC96.53.9
Post-Preparative (48h, 4°C) LQC98.52.7
HQC99.11.9

Visualizations

Bioanalytical_Method_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_reporting Reporting A Literature Review & Method Development B Procurement of Standards & Reagents A->B C Preparation of Stock & Working Solutions B->C D Calibration Curve & QC Sample Preparation C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G H Validation Parameter Assessment G->H I Validation Report Generation H->I

Caption: Overall workflow for bioanalytical method validation.

Sample_Preparation_Workflow start Start: Plasma Sample is_addition Add Internal Standard (this compound) start->is_addition precipitation Add Acetonitrile (Protein Precipitation) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer end End: Analysis by LC-MS/MS supernatant_transfer->end

Caption: Sample preparation workflow using protein precipitation.

LC_MS_MS_Analysis_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler Injection column C18 Reverse-Phase Column Separation autosampler->column esi Electrospray Ionization (Negative Mode) column->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_system Data Acquisition System detector->data_system

Caption: LC-MS/MS analysis workflow.

Conclusion

The described LC-MS/MS method for the quantification of Efavirenz in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The simple protein precipitation method allows for high-throughput analysis. This validated method is suitable for use in clinical trials, therapeutic drug monitoring, and pharmacokinetic studies of Efavirenz.[3]

References

Application of Efavirenz-¹³C₆ in HIV Treatment Monitoring: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of Efavirenz-¹³C₆ as an internal standard in the quantification of the antiretroviral drug Efavirenz. Accurate measurement of Efavirenz levels in patients is crucial for therapeutic drug monitoring (TDM) to ensure optimal viral suppression and minimize potential side effects. While not directly used in viral load quantification assays, the data derived from Efavirenz TDM is a critical component in the overall management of HIV-infected individuals.

Introduction: The Role of Efavirenz and Therapeutic Drug Monitoring

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a significant role in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2] It functions by binding directly to and inhibiting the viral reverse transcriptase enzyme, thereby suppressing viral replication.[1][2] The therapeutic efficacy of Efavirenz is closely linked to its plasma concentration. Low levels can lead to suboptimal viral suppression and the development of drug resistance, while excessively high concentrations are associated with an increased risk of neuropsychiatric side effects.[3][4]

Therapeutic drug monitoring of Efavirenz is therefore a valuable tool for clinicians to personalize dosing regimens, optimize treatment outcomes, and enhance patient safety. The use of a stable isotope-labeled internal standard, such as Efavirenz-¹³C₆, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing the necessary accuracy and precision for clinical decision-making.[1][5]

Principle of Internal Standardization with Efavirenz-¹³C₆

Efavirenz-¹³C₆ is an ideal internal standard for the quantification of Efavirenz as it is chemically identical to the analyte but has a different mass due to the incorporation of six Carbon-13 isotopes.[5] This ensures that it co-elutes with Efavirenz during chromatography and experiences similar ionization and fragmentation in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and instrument response.

The quantification is based on the ratio of the peak area of the analyte (Efavirenz) to the peak area of the internal standard (Efavirenz-¹³C₆). This ratio is then used to determine the concentration of Efavirenz in the sample by referencing a calibration curve prepared with known concentrations of the drug.

Below is a diagram illustrating the principle of internal standardization in an LC-MS/MS workflow.

G Principle of Internal Standardization Plasma Plasma Sample (Unknown Efavirenz) IS_Addition Addition of Efavirenz-¹³C₆ (Known Amount) Plasma->IS_Addition Extraction Protein Precipitation & Extraction IS_Addition->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Peak_Integration Peak Area Integration (Efavirenz & Efavirenz-¹³C₆) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Concentration Determine Efavirenz Concentration (from Calibration Curve) Ratio_Calculation->Concentration

Caption: Workflow of Efavirenz quantification using an internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Efavirenz in human plasma using Efavirenz-¹³C₆ as an internal standard.[1][6]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1.0 - 2,500 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Coefficient of Determination (r²)> 0.99

Table 2: Intra-day and Inter-day Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.09.2411212.3108
Low QC3.06.421119.18108
Medium QC10002.411003.0395.2
High QC20003.551044.56101

Experimental Protocols

Preparation of Stock and Working Solutions
  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

  • Efavirenz-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz-¹³C₆ in methanol.[1]

  • Efavirenz Working Solutions: Serially dilute the Efavirenz stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the Efavirenz-¹³C₆ stock solution with 0.1% formic acid in acetonitrile.[1]

Sample Preparation: Protein Precipitation

The protein precipitation method is a simple and effective way to extract Efavirenz from plasma samples.[1][6]

G Sample Preparation Workflow Start Start: 50 µL Plasma Sample Add_IS Add 100 µL of Internal Standard Working Solution (10 ng/mL) Start->Add_IS Vortex Vortex for 30 seconds Add_IS->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 minutes at 4°C Vortex->Centrifuge Supernatant Transfer 100 µL of Supernatant Centrifuge->Supernatant Dilute Dilute with 100 µL of Water Supernatant->Dilute Inject Inject 10 µL into LC-MS/MS Dilute->Inject

Caption: Protein precipitation protocol for plasma samples.

Detailed Steps:

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 100 µL of the Efavirenz-¹³C₆ internal standard working solution (10 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Add 100 µL of water to the supernatant.

  • Cap the vial and vortex briefly.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnZorbax SB-C18, 4.6 x 75 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min (40% B), 1-3 min (40-90% B), 3-4 min (90% B), 4-4.1 min (90-40% B), 4.1-5 min (40% B)
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Run Time5 minutes

Table 4: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerAPI 4000 or equivalent
Ionization ModeNegative Ion Electrospray (ESI-)
MRM Transition (Efavirenz)m/z 314.2 → 243.9
MRM Transition (Efavirenz-¹³C₆)m/z 320.2 → 249.9
Dwell Time200 ms
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas20 psi
Collision Gas6 psi
IonSpray Voltage-4500 V
Temperature500°C

Clarification: Therapeutic Drug Monitoring vs. Viral Load Quantification

It is essential to distinguish between therapeutic drug monitoring and viral load quantification, as they are distinct but complementary aspects of HIV management.

G TDM vs. Viral Load Assay TDM Therapeutic Drug Monitoring (TDM) Measures drug concentration (e.g., Efavirenz) in plasma Analyte: Efavirenz Internal Standard: Efavirenz-¹³C₆ Method: LC-MS/MS Purpose: Optimize dosing, minimize toxicity VLA Viral Load Assay Quantifies HIV RNA in plasma Analyte: HIV RNA Internal Control: Armored RNA, etc. Method: RT-PCR, bDNA, NASBA Purpose: Monitor disease progression, assess treatment efficacy TDM->VLA Informs treatment decisions that impact viral load

Caption: Comparison of TDM and Viral Load Assays.

  • Therapeutic Drug Monitoring (TDM) , as detailed in this document, measures the concentration of a specific drug, such as Efavirenz, in a patient's plasma. The use of Efavirenz-¹³C₆ is central to the accuracy of this measurement.

  • Viral Load Quantification Assays measure the amount of HIV RNA in the blood, typically reported as copies/mL.[7] These assays, such as those based on reverse transcription-polymerase chain reaction (RT-PCR), nucleic acid sequence-based amplification (NASBA), or branched-chain DNA (bDNA), utilize different types of internal controls (e.g., armored RNA constructs) to monitor the efficiency of RNA extraction and amplification.[8]

References

Application Notes and Protocols for Efavirenz-13C6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of Efavirenz for quantitative analysis, utilizing Efavirenz-13C6 as an internal standard. The methods described are applicable for various biological matrices and are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Accurate quantification of Efavirenz in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it compensates for variability during sample preparation and analysis.[3] This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Core Concepts in Sample Preparation

Effective sample preparation is critical for accurate and reliable bioanalysis. The primary goals are to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[4] The choice of technique depends on the analyte's properties, the sample matrix, the required sensitivity, and the available instrumentation.

A stable isotope-labeled internal standard like this compound is added to the sample at the beginning of the workflow.[3] Because it is chemically identical to the analyte but has a different mass, it experiences the same extraction efficiency and matrix effects, allowing for more accurate quantification.[3]

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration.[5] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution start Aliquot Plasma Sample add_is Add this compound (Internal Standard) start->add_is vortex1 Vortex add_is->vortex1 condition Condition SPE Cartridge (e.g., Methanol, Water) vortex1->condition load Load Pre-treated Sample condition->load wash Wash Cartridge (e.g., 10% Methanol) load->wash elute Elute Analyte (e.g., 80% Methanol) wash->elute dry Evaporate to Dryness (under Nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction start Aliquot Plasma Sample add_is Add this compound (IS) start->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (e.g., Chloroform:2-Propanol) vortex1->add_solvent vortex_mix Vortex Mix add_solvent->vortex_mix centrifuge Centrifuge to Separate Phases vortex_mix->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org dry Evaporate to Dryness transfer_org->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_post Post-Precipitation start Aliquot Plasma Sample (50 µL) add_is Add this compound (IS) start->add_is vortex1 Vortex add_is->vortex1 add_precipitant Add Acetonitrile (e.g., 300 µL) vortex1->add_precipitant vortex_mix Vortex to Precipitate Proteins add_precipitant->vortex_mix centrifuge Centrifuge to Pellet Proteins vortex_mix->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant dilute Dilute with Water (1:1) transfer_supernatant->dilute analyze Inject into LC-MS/MS dilute->analyze

References

Application Notes and Protocols for Efavirenz-13C6 in Dried Blood Spot (DBS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Efavirenz in dried blood spots (DBS) using Efavirenz-13C6 as an internal standard. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring (TDM) of Efavirenz is crucial due to its narrow therapeutic window and significant inter-patient variability in pharmacokinetic profiles.[3] Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and patient-friendly alternative to traditional venous blood collection, making it particularly suitable for resource-limited settings and pharmacokinetic studies.[1][3] this compound is a stable isotope-labeled internal standard used for the accurate quantification of Efavirenz in biological matrices by correcting for matrix effects and variations in sample processing.[4][5]

The use of DBS for monitoring Efavirenz levels has been shown to have a strong correlation with plasma concentrations, although concentrations in DBS are typically lower.[3][6][7] This methodology has been successfully applied in clinical and pharmacokinetic studies.[3][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated methods for the analysis of Efavirenz in DBS.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][5]
Internal StandardThis compound[5]
Linearity Range25 - 5000 ng/mL[3]
Lower Limit of Quantification (LLOQ)1 ng/mL (in plasma)[5]
Inter-day Precision (%CV)3.03 - 9.18%[5]
Intra-day Precision (%CV)2.41 - 6.42%[5]
Inter-day Accuracy (% bias)95.2 - 108%[5]
Intra-day Accuracy (% bias)100 - 111%[5]
Mean Recovery>64%[3]
Matrix EffectsMinimal (-5.4%)[3]

Table 2: HPLC-UV Method Parameters

ParameterValueReference
Analytical MethodHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)[1][2]
Linearity Range0.3125 - 20.0 µg/mL[1][2]
Mean Recovery91.5%[1][2]
Correlation with Plasma (Spearman r)0.96[1][2]
Mean DBS/Plasma Ratio0.68[1][2]

Experimental Protocols

DBS Sample Collection and Handling

This protocol outlines the steps for collecting and handling dried blood spots for Efavirenz analysis.

DBS_Collection_Workflow cluster_collection Sample Collection cluster_drying Sample Drying cluster_storage Storage and Shipment cluster_analysis Analysis Preparation start Start: Patient Consent finger_prick Perform Finger Prick start->finger_prick spot_blood Spot Blood onto Filter Card finger_prick->spot_blood air_dry Air Dry Horizontally (at least 3 hours at room temperature) spot_blood->air_dry package Package in Low Gas-Permeable Bag with Desiccant air_dry->package store_ship Store at Room Temperature or Ship package->store_ship punch_disc Punch Disc from DBS store_ship->punch_disc

Caption: Workflow for DBS sample collection, drying, storage, and preparation for analysis.

Methodology:

  • Patient Preparation: Ensure the patient's hands are clean and warm.

  • Finger Prick: Use a sterile lancet to prick the side of a non-dominant finger.

  • Blood Spotting: Allow a large drop of blood to form and apply it to the center of the printed circle on the filter card (e.g., Whatman 903). Avoid "milking" the finger.

  • Drying: Allow the DBS cards to air dry in a horizontal position for at least 3 hours at ambient temperature, away from direct sunlight and dust.

  • Storage and Shipment: Once completely dry, place the DBS cards in a low gas-permeable zip-lock bag with a desiccant pack. The samples can then be stored at room temperature or shipped to the analytical laboratory.

Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol details the extraction of Efavirenz from DBS samples prior to LC-MS/MS analysis.

DBS_Extraction_Workflow start Start: Punched DBS Disc (e.g., 3mm) add_is Add Internal Standard (this compound in solvent) start->add_is add_base Add 1 mol/L K2CO3 add_is->add_base add_extraction_solvent Add Extraction Solvent (Ethyl Acetate/n-Hexane, 50:50 v/v) add_base->add_extraction_solvent vortex_centrifuge Vortex and Centrifuge add_extraction_solvent->vortex_centrifuge transfer_supernatant Transfer Supernatant vortex_centrifuge->transfer_supernatant evaporate Evaporate to Dryness (under Nitrogen) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: Step-by-step workflow for the extraction of Efavirenz from a dried blood spot.

Methodology:

  • Disc Punching: Punch a 3mm disc from the center of the dried blood spot into a clean microcentrifuge tube.

  • Internal Standard Addition: Add a specific volume of the internal standard working solution (this compound in a suitable solvent) to each tube containing the DBS disc, as well as to tubes for calibration standards and quality control samples.

  • Alkalinization: Add 1 mol/L potassium carbonate (K2CO3) solution to each tube.[3]

  • Liquid-Liquid Extraction: Add the extraction solvent, typically a mixture of ethyl acetate and n-hexane (50:50, v/v).[3]

  • Vortexing and Centrifugation: Vortex the tubes vigorously to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

This section outlines the typical conditions for the chromatographic separation and mass spectrometric detection of Efavirenz and this compound.

Chromatographic Conditions:

  • HPLC Column: Reverse-phase C18 column[3]

  • Mobile Phase A: 1 mmol/L ammonium acetate in water[3]

  • Mobile Phase B: Acetonitrile[3]

  • Elution: Gradient elution[3]

  • Flow Rate: 0.3 mL/min[5]

  • Run Time: Approximately 5 minutes[3][5]

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Ionization[3]

  • Detection: Selected Reaction Monitoring (SRM)[3]

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9[5]

    • This compound: m/z 320.2 → 249.9[5]

Signaling Pathway and Logical Relationships

While Efavirenz's primary mechanism of action is the inhibition of HIV-1 reverse transcriptase and does not involve a classical signaling pathway, the following diagram illustrates the logical relationship between DBS sampling and its application in therapeutic drug monitoring and pharmacokinetic studies.

TDM_PK_Relationship cluster_patient Patient cluster_sampling Sampling cluster_analysis Bioanalysis cluster_application Clinical Application patient Patient on Efavirenz Therapy dbs_sampling Dried Blood Spot (DBS) Sampling patient->dbs_sampling lcms_analysis LC-MS/MS Analysis with This compound Internal Standard dbs_sampling->lcms_analysis tdm Therapeutic Drug Monitoring (TDM) lcms_analysis->tdm pk_studies Pharmacokinetic (PK) Studies lcms_analysis->pk_studies

Caption: Logical flow from patient sampling to clinical applications of Efavirenz DBS analysis.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of Efavirenz in dried blood spots provides a robust, accurate, and sensitive method for therapeutic drug monitoring and pharmacokinetic studies.[3] The DBS sampling technique offers significant advantages in terms of ease of collection, storage, and transport, making it a valuable tool in various clinical and research settings.[1] The protocols and data presented here provide a comprehensive guide for the implementation of this methodology.

References

Application Notes and Protocols: Use of Efavirenz-13C6 in Cerebrospinal Fluid (CSF) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy (ART) for the treatment of HIV infection. Due to its association with neuropsychiatric side effects, understanding its penetration into the central nervous system (CNS) is of significant clinical interest. Cerebrospinal fluid (CSF) serves as a crucial surrogate for assessing drug concentrations in the CNS. Stable isotope-labeled Efavirenz, specifically Efavirenz-13C6, plays a critical role as an internal standard in the bioanalytical methods used to accurately quantify Efavirenz concentrations in CSF. This document provides detailed application notes and protocols for the use of this compound in such studies.

Application of this compound in CSF Studies

The primary application of this compound in CSF studies is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: CSF is a complex biological matrix that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. This compound has nearly identical physicochemical properties to Efavirenz and will experience similar matrix effects, allowing for accurate correction.

  • Correction for Sample Preparation Variability: During sample extraction and processing, there can be losses of the analyte. Since this compound is added at the beginning of the sample preparation process, it accounts for any variability in extraction recovery.

  • Improved Accuracy and Precision: By normalizing the signal of the analyte to that of the internal standard, the accuracy and precision of the quantification are significantly improved.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies that have measured Efavirenz concentrations in human CSF, often employing methodologies that utilize a stable isotope-labeled internal standard like this compound.

ParameterValueStudy Population/ConditionsReference
Efavirenz Concentration in CSF
Median Concentration16.3 ng/mL (range: 7.3 to 22.3 ng/mL)Single patient over a 24-hour dosing interval.[1][2]
Median Concentration13.9 ng/mL (IQR: 4.1 to 21.2 ng/mL)80 paired CSF and plasma samples.[1]
Mean Concentration11.1 ng/mL (range: 2.1 to 18.6 ng/mL)Not specified.[1]
Geometric Mean Concentration (400 mg dose)16.5 ng/mL (90% CI: 13-21 ng/mL)14 HIV-infected subjects on 400 mg efavirenz daily.[3][4][5]
Geometric Mean Concentration (600 mg dose)19.5 ng/mL (90% CI: 15-25 ng/mL)14 HIV-infected subjects on 600 mg efavirenz daily.[3][4][5]
Efavirenz CSF/Plasma Ratio
AUC Ratio0.0044 (0.44% penetration)Single patient over a 24-hour dosing interval.[1][2]
Median Ratio0.005 (IQR: 0.0026 to 0.0076)80 paired CSF and plasma samples.[1]
Mean Ratio0.61% (range: 0.26% to 0.99%)10 HIV-1-infected patients.[6]
Pharmacokinetic Parameters
AUC in CSF (AUCCSF)381 ng·h/mLSingle patient over a 24-hour dosing interval.[1]
AUC in Plasma (AUCplasma)86,694 ng·h/mLSingle patient over a 24-hour dosing interval.[1]
Efavirenz Metabolites in CSF
7OH-Efavirenz (400 mg dose)0.6 ng/mL (90% CI: 0.4-0.9 ng/mL)14 HIV-infected subjects.[3][4][5]
7OH-Efavirenz (600 mg dose)0.6 ng/mL (90% CI: 0.4-1 ng/mL)14 HIV-infected subjects.[3][4][5]
8OH-Efavirenz (400 mg dose)5.1 ng/mL (90% CI: 4.0-6.4 ng/mL)14 HIV-infected subjects.[3][4][5]
8OH-Efavirenz (600 mg dose)3.1 ng/mL (90% CI: 2.1-4.4 ng/mL)14 HIV-infected subjects.[3][4][5]

Experimental Protocols

CSF Sample Collection and Handling

Objective: To obtain CSF samples for the quantification of Efavirenz.

Materials:

  • Lumbar puncture tray

  • Polypropylene collection tubes

  • Centrifuge

  • -80°C freezer

Protocol:

  • Perform a lumbar puncture following standard medical procedures.

  • Collect CSF into polypropylene tubes.

  • Immediately place the collected CSF on ice.

  • Within one hour of collection, centrifuge the CSF samples to remove any cells.

  • Transfer the cell-free CSF supernatant to clean, labeled polypropylene tubes.

  • Store the CSF samples at -80°C until analysis.

CSF Sample Preparation for LC-MS/MS Analysis

Objective: To extract Efavirenz from CSF and prepare it for injection into the LC-MS/MS system.

Materials:

  • Frozen CSF samples

  • This compound internal standard solution (in a suitable organic solvent like methanol or acetonitrile)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

  • LC vials

Protocol:

  • Thaw the frozen CSF samples on ice.

  • In a clean microcentrifuge tube, pipette a known volume of CSF (e.g., 200 µL).

  • Add a small, precise volume of the this compound internal standard solution to each CSF sample, as well as to calibration standards and quality control samples.

  • Add a larger volume of cold protein precipitation solvent (e.g., 400 µL of acetonitrile) to each tube.

  • Vortex the tubes vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, precise volume of the reconstitution solution (e.g., 100 µL of mobile phase).

  • Vortex briefly and transfer the reconstituted sample to an LC vial for analysis.

LC-MS/MS Analysis of Efavirenz

Objective: To quantify the concentration of Efavirenz in the prepared CSF samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., Atlantis 3 µm, 50 by 2.1 mm).[1]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Efavirenz from other components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Negative ion electrospray (ESI-) is often used.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Efavirenz: m/z 314.2 → 243.9[7]

    • This compound (Internal Standard): m/z 320.2 → 249.9[7]

  • Dwell Time: 250 ms per transition.[7]

  • Optimization: Cone voltage, collision energy, and other source parameters should be optimized for maximum signal intensity for both Efavirenz and this compound.

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of Efavirenz to this compound against the known concentrations of the calibration standards.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentration of Efavirenz in the CSF samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Efavirenz Metabolism and CNS Penetration

Efavirenz_Metabolism_CNS Efavirenz_blood Efavirenz_blood Efavirenz_csf Efavirenz_csf Efavirenz_blood->Efavirenz_csf Blood-Brain Barrier Penetration Metabolites_csf Metabolites_csf Efavirenz_csf->Metabolites_csf Local Metabolism? Metabolites_blood Metabolites_blood Metabolites_blood->Metabolites_csf Penetration

Experimental Workflow for Efavirenz Quantification in CSF

experimental_workflow CSF_Collection 1. CSF Collection (Lumbar Puncture) Sample_Prep 2. Sample Preparation CSF_Collection->Sample_Prep Add_IS Add_IS LC_MS_Analysis 3. LC-MS/MS Analysis Data_Analysis 4. Data Analysis LC_MS_Analysis->Data_Analysis Reconstitution Reconstitution Reconstitution->LC_MS_Analysis

Pharmacokinetic Model of Efavirenz in Plasma and CSF

PK_Model Dose Oral Dose (Efavirenz) Plasma Plasma Compartment (Central) Dose->Plasma ka (Absorption Rate) CSF CSF Compartment (Peripheral) Plasma->CSF k23 (Transfer to CSF) Elimination Elimination Plasma->Elimination CLp/Vp (Elimination Rate) CSF->Plasma k32 (Transfer from CSF)

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of Efavirenz-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efavirenz-13C6 in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) version of the antiretroviral drug Efavirenz, where six carbon-12 atoms are replaced with carbon-13 atoms. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Because its chemical and physical properties are nearly identical to Efavirenz, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for more accurate and precise quantification of Efavirenz in complex biological matrices like plasma, serum, or tissue homogenates.

Q2: What are the typical LC-MS/MS parameters for the analysis of Efavirenz and this compound?

A2: While specific parameters vary between laboratories and instruments, a common approach involves reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM). The MRM transitions for Efavirenz are typically m/z 314.2 → 243.9, and for this compound, they are m/z 320.2 → 249.9.

Q3: What are the main advantages of using a stable isotope-labeled internal standard like this compound?

A3: The primary advantages include:

  • Compensation for Matrix Effects: this compound helps to correct for ion suppression or enhancement caused by co-eluting components from the biological matrix.

  • Correction for Variability in Sample Preparation: It accounts for losses during sample extraction, evaporation, and reconstitution steps.

  • Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the overall accuracy and precision of the method are significantly improved.[2]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for Efavirenz and this compound

Possible Causes and Solutions:

  • Column Contamination: Residual matrix components or previously analyzed compounds may accumulate on the column.

    • Solution: Implement a robust column washing procedure between injections. A gradient elution with a high percentage of organic solvent at the end of the run can help. If the problem persists, consider using a guard column or replacing the analytical column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Efavirenz and its interaction with the stationary phase.

    • Solution: Efavirenz is a weakly basic compound. Ensure the mobile phase pH is appropriate for good peak shape on the selected column. Typically, acidic mobile phases (e.g., with 0.1% formic acid) are used.

  • Secondary Interactions with the Column: Residual silanol groups on silica-based C18 columns can interact with the analyte, causing peak tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).

Issue 2: High Variability in the this compound Signal

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent internal standard recovery.

    • Solution: Ensure the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is well-optimized and consistently executed. Automated liquid handlers can improve reproducibility.

  • Precipitation of the Internal Standard: If the internal standard is added to the sample in an organic solvent, it may precipitate upon contact with the aqueous biological matrix.

    • Solution: Ensure the volume of the internal standard spiking solution is small relative to the sample volume and that it is vortexed immediately after addition.

  • Instability in the Autosampler: Efavirenz or its internal standard may degrade in the autosampler over time.

    • Solution: Evaluate the stability of the processed samples in the autosampler at the set temperature for the expected duration of the analytical run. If instability is observed, the run time may need to be shortened or the samples processed in smaller batches.

Issue 3: Suspected Isotopic Interference or Cross-Talk

Possible Causes and Solutions:

  • Natural Isotope Abundance: The M+6 isotope of unlabeled Efavirenz can contribute to the signal of this compound, especially at high concentrations of Efavirenz.

    • Solution: Analyze a high concentration standard of unlabeled Efavirenz and monitor the MRM transition of this compound to assess the degree of cross-talk. If significant, this contribution may need to be mathematically corrected, or the concentration of the internal standard may need to be adjusted.

  • Metabolite Interference: A metabolite of Efavirenz could potentially have a mass-to-charge ratio that interferes with the this compound signal. However, with a +6 Da mass difference, this is less likely for common metabolic transformations.

    • Solution: Analyze samples from in vitro metabolism studies or authentic patient samples to check for interfering peaks at the retention time of this compound. High-resolution mass spectrometry can help to distinguish between the internal standard and potential interfering metabolites.

  • Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Efavirenz.

    • Solution: The isotopic purity of the internal standard should be verified. The presence of unlabeled analyte in the internal standard can be corrected for by subtracting the contribution from the measured analyte concentration.

Quantitative Data Summary

The following tables summarize typical quantitative data for the bioanalysis of Efavirenz using this compound as an internal standard.

Table 1: Typical LC-MS/MS Method Parameters

ParameterValue
LC Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Efavirenz) m/z 314.2 → 243.9
MRM Transition (this compound) m/z 320.2 → 249.9

Table 2: Method Validation Data for Efavirenz in Human Plasma

ParameterTypical Value
Linearity Range 1 - 2500 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) 85 - 115%
Extraction Recovery > 85%
Matrix Effect Minimal with SIL-IS

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the bioanalysis of Efavirenz.

efavirenz_metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite1 CYP2B6 (major) CYP3A4/5, CYP1A2, CYP2A6 (minor) Metabolite2 7-hydroxyefavirenz (Minor Metabolite) Efavirenz->Metabolite2 CYP2A6 Metabolite3 8,14-dihydroxyefavirenz Metabolite1->Metabolite3 CYP2B6 Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Metabolite3->Conjugates

Caption: Metabolic pathway of Efavirenz.

References

Technical Support Center: Optimizing Efavirenz-13C6 Stability in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal handling and storage of Efavirenz-13C6 stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The carbon-13 (¹³C) atoms incorporated into its structure give it a distinct molecular weight, making it an ideal internal standard for quantitative analysis of Efavirenz in biological matrices by mass spectrometry (LC-MS or GC-MS).

Q2: What are the recommended solvents for preparing this compound stock solutions?

Efavirenz and its isotopologues are practically insoluble in water but are soluble in several organic solvents. The most commonly used and recommended solvents for preparing stock solutions are:

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Ethanol

  • Dimethylformamide (DMF)[1]

Q3: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a well-closed container, protected from light, at 2-8°C.[2]

Q4: How should I store my this compound stock solutions?

For optimal stability, stock solutions should be stored at low temperatures.

  • Short-term storage (up to 24 hours): Stock solutions in acetonitrile are stable at room temperature for at least 24 hours.[3] However, it is best practice to minimize time at room temperature.

  • Long-term storage: For long-term stability, it is recommended to store stock solutions in tightly sealed vials at -20°C or -80°C.[3][4] Studies have shown that this compound stock solutions in acetonitrile are stable for at least 3 months when stored at -20°C.[3] Efavirenz stock solutions in methanol have demonstrated stability for at least 261 days at -20°C.[4]

Q5: Can I store this compound stock solutions in glass vials?

Caution should be exercised when using glass vials for storing Efavirenz solutions, as degradation has been observed in certain types of glass.[2] It is recommended to use polypropylene vials to avoid potential degradation.[2]

Q6: Is this compound sensitive to light?

Yes, Efavirenz is known to be susceptible to photolytic degradation. Therefore, it is crucial to protect both solid this compound and its stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation observed in stock solution upon storage at low temperatures. The concentration of this compound may exceed its solubility limit in the chosen solvent at that specific temperature.1. Gently warm the solution to room temperature and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure the solvent is anhydrous, as the presence of water can decrease solubility.
Inconsistent or lower than expected concentrations in subsequent analyses. This could be due to degradation of the stock solution or solvent evaporation.1. Check Storage Conditions: Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles. 3. Verify Vial Seal: Use high-quality vials with secure caps to prevent solvent evaporation. Parafilm can be used for extra sealing. 4. Perform a Stability Check: Analyze a freshly prepared standard against your stored stock solution to assess its integrity.
Appearance of unexpected peaks in chromatograms. These may be degradation products resulting from improper storage or handling. Efavirenz is known to degrade under acidic, alkaline, and thermal stress.1. Review Preparation and Storage: Ensure that the stock solution was not exposed to extreme pH, high temperatures, or prolonged light. 2. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound. 3. Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants.
Difficulty dissolving the solid this compound. The compound may not be readily soluble at the desired concentration in the chosen solvent.1. Use Sonication: Briefly sonicate the solution to aid dissolution. 2. Gentle Warming: Gentle warming of the solution can increase solubility, but avoid excessive heat to prevent degradation. 3. Try an Alternative Solvent: If solubility remains an issue, consider using a different recommended solvent in which Efavirenz has higher solubility, such as DMF or ethanol.[1]

Data Presentation

Table 1: Solubility of Efavirenz in Common Organic Solvents
Solvent Approximate Solubility
Dimethylformamide (DMF)~20 mg/mL[1]
Ethanol~20 mg/mL[1]
Dimethyl sulfoxide (DMSO)~14 mg/mL[1]
AcetonitrileSoluble
MethanolFreely Soluble[2]
Table 2: Stability of this compound Stock Solutions Under Various Storage Conditions
Solvent Storage Temperature Duration Stability (% Remaining)
AcetonitrileRoom Temperature24 hours>95%[3]
Acetonitrile-20°C3 monthsStable[3]
Methanol-20°C261 daysStable[4]
DMSO-20°C> 6 months (inferred)Expected to be stable
Acetonitrile-80°C> 1 year (inferred)Expected to be highly stable
Methanol-80°C> 1 year (inferred)Expected to be highly stable
DMSO-80°C> 1 year (inferred)Expected to be highly stable

Note: Inferred stability is based on the known stability of Efavirenz and general principles of chemical stability at low temperatures.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound solid

  • High-purity solvent (e.g., HPLC-grade acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Polypropylene storage vials

Procedure:

  • Accurately weigh approximately 10 mg of this compound solid.

  • Quantitatively transfer the weighed solid into a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., ~5 mL of acetonitrile) to the flask and gently swirl to dissolve the solid. Sonication for 5-10 minutes can aid dissolution.

  • Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution into polypropylene vials for storage. It is recommended to create smaller aliquots to avoid repeated freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the vials at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Stock Solution Stability by HPLC-UV

Objective: To determine the stability of an this compound stock solution over time under specific storage conditions.

Materials:

  • Stored this compound stock solution

  • Freshly prepared this compound reference standard solution of the same concentration

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a fresh this compound reference standard solution.

    • Dilute both the stored stock solution and the fresh reference standard to a suitable working concentration with the mobile phase.

    • Inject both solutions onto the HPLC system in triplicate.

    • Record the peak area of the this compound peak for each injection.

  • Subsequent Time Points:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution.

    • Allow the aliquot to come to room temperature.

    • Prepare a fresh reference standard solution.

    • Dilute both the stored and fresh solutions to the same working concentration.

    • Analyze both solutions by HPLC as described in step 1.

  • Data Analysis:

    • Calculate the mean peak area for the stored solution and the fresh reference standard at each time point.

    • Determine the stability of the stored solution using the following formula: % Stability = (Mean Peak Area of Stored Solution / Mean Peak Area of Fresh Standard) * 100

    • A solution is generally considered stable if the % stability is within ±10% of the initial value.

Visualizations

Experimental_Workflow_for_Stock_Solution_Preparation cluster_preparation Stock Solution Preparation cluster_storage Storage weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume homogenize Homogenize Solution volume->homogenize aliquot Aliquot into Vials homogenize->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store

Caption: Workflow for the preparation of this compound stock solutions.

Stability_Assessment_Workflow cluster_initial Time 0 Analysis cluster_subsequent Subsequent Time Points cluster_analysis Data Analysis prep_fresh_t0 Prepare Fresh Reference Standard analyze_t0 Analyze Stored Stock and Fresh Standard via HPLC prep_fresh_t0->analyze_t0 compare Compare Peak Areas analyze_t0->compare retrieve_stored Retrieve Stored Aliquot analyze_tx Analyze Stored Aliquot and New Fresh Standard retrieve_stored->analyze_tx prep_fresh_tx Prepare New Fresh Reference Standard prep_fresh_tx->analyze_tx analyze_tx->compare calculate Calculate % Stability compare->calculate

Caption: Workflow for assessing the stability of this compound stock solutions.

Troubleshooting_Logic cluster_precipitation Precipitation cluster_inconsistency Inconsistent Results cluster_degradation Degradation Peaks start Problem with Stock Solution? precip_check Concentration > Solubility? start->precip_check incon_check Improper Storage? start->incon_check degrad_check Exposure to Stress? start->degrad_check precip_sol1 Warm and Vortex precip_check->precip_sol1 Yes precip_check->incon_check precip_sol2 Prepare Dilute Stock precip_sol1->precip_sol2 If persists incon_sol1 Check Temp & Light incon_check->incon_sol1 Yes incon_check->degrad_check incon_sol2 Aliquot to Avoid Freeze-Thaw incon_sol1->incon_sol2 incon_sol3 Verify Vial Seal incon_sol2->incon_sol3 degrad_check->start No degrad_sol1 Review Handling degrad_check->degrad_sol1 Yes degrad_sol2 Prepare Fresh Stock degrad_sol1->degrad_sol2

Caption: Troubleshooting logic for common this compound stock solution issues.

References

Improving signal intensity and sensitivity of Efavirenz-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Efavirenz-¹³C₆ analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity and sensitivity of Efavirenz-¹³C₆ in their analytical experiments, particularly those utilizing Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide is designed to address common issues encountered during the analysis of Efavirenz and its isotopically labeled internal standard, Efavirenz-¹³C₆.

Issue 1: Low or No Signal Intensity for Efavirenz-¹³C₆

Q: I am not seeing any signal, or the signal for Efavirenz-¹³C₆ is very weak. What are the potential causes and how can I troubleshoot this?

A: Low or no signal can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow:

LowSignalTroubleshooting start Start: Low/No Efavirenz-¹³C₆ Signal check_is_prep Verify Internal Standard (IS) Preparation - Correct concentration? - Proper dissolution? - Stability of solution? start->check_is_prep check_sample_prep Evaluate Sample Preparation - Inefficient extraction? - Analyte degradation? check_is_prep->check_sample_prep IS Prep OK solution_is Solution: - Prepare fresh IS solution. - Verify solvent compatibility. check_is_prep->solution_is Issue Found check_lc_conditions Assess LC Conditions - Correct mobile phase? - Appropriate gradient? - Column integrity? check_sample_prep->check_lc_conditions Sample Prep OK solution_sample Solution: - Optimize extraction method (e.g., SPE vs. PPT). - Investigate sample stability. check_sample_prep->solution_sample Issue Found check_ms_parameters Review MS Parameters - Correct MRM transitions? - Optimized source parameters? - Ionization mode correct? check_lc_conditions->check_ms_parameters LC Conditions OK solution_lc Solution: - Prepare fresh mobile phase. - Check for leaks. - Replace column if necessary. check_lc_conditions->solution_lc Issue Found solution_ms Solution: - Infuse IS directly to confirm MRM. - Tune source parameters (e.g., voltages, gas flows). check_ms_parameters->solution_ms Issue Found

Caption: Troubleshooting workflow for low Efavirenz-¹³C₆ signal.

A crucial first step is to ensure the correct Multiple Reaction Monitoring (MRM) transitions are being used. For Efavirenz-¹³C₆, the transition is typically m/z 320.20 → 249.90.[1][2] Direct infusion of a standard solution of Efavirenz-¹³C₆ into the mass spectrometer can confirm if the instrument is correctly tuned for this transition.

Issue 2: Poor Sensitivity and High Background Noise

Q: My signal-to-noise ratio is poor, making it difficult to achieve the desired lower limit of quantification (LLOQ). How can I improve sensitivity?

A: Improving sensitivity involves minimizing background noise and maximizing the analyte signal.

  • Sample Preparation: A cleaner sample results in less matrix interference. While protein precipitation (PPT) is a quick method, solid-phase extraction (SPE) can provide a cleaner extract, potentially reducing matrix effects and improving sensitivity.[3]

  • Mobile Phase Optimization: The composition of the mobile phase can significantly impact ionization efficiency. The use of additives like 0.1% formic acid or ammonium acetate can enhance the signal in negative ionization mode.[1][2][3]

  • Mass Spectrometry Source Parameters: Fine-tuning the electrospray ionization (ESI) source parameters is critical.[3] Systematically optimize the following:

    • Capillary/Spray Voltage

    • Nebulizer Gas Flow

    • Drying Gas Flow and Temperature

    • Dwell Time

SensitivityEnhancement start Poor Sensitivity optimize_sample_prep Optimize Sample Prep (SPE for cleaner extract) start->optimize_sample_prep optimize_mobile_phase Optimize Mobile Phase (e.g., add 0.1% Formic Acid) start->optimize_mobile_phase optimize_ms_source Optimize MS Source (Voltages, Gas Flows, Temp) start->optimize_ms_source end Improved Sensitivity optimize_sample_prep->end optimize_mobile_phase->end optimize_ms_source->end

Caption: Key areas for sensitivity enhancement.
Issue 3: Inconsistent or Irreproducible Signal

Q: I am observing significant variability in the signal intensity of Efavirenz-¹³C₆ between injections. What could be the cause?

A: Inconsistent signals are often due to instability in the LC-MS system or issues with sample preparation.

  • Unstable ESI Spray: Check for a stable and fine spray at the ESI probe. An unstable spray can lead to large fluctuations in signal intensity. This could be due to a clogged probe or incorrect positioning.[3]

  • LC Pump Pressure Fluctuations: Monitor the LC pump pressure. Significant fluctuations can indicate a leak in the system or a failing pump, leading to variable delivery of the mobile phase and inconsistent elution.[3]

  • Sample Stability: While Efavirenz is generally stable, its metabolites can be unstable under certain conditions, which could indirectly affect the analysis.[4] Ensure consistent sample handling and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for Efavirenz and Efavirenz-¹³C₆?

A1: Negative ion mode electrospray ionization (ESI) is consistently reported to provide a robust and sensitive response for Efavirenz and its isotopically labeled internal standard.[1][2][3] The molecule readily forms a deprotonated species [M-H]⁻.

Q2: What are the typical MRM transitions for Efavirenz and Efavirenz-¹³C₆?

A2: The most commonly used MRM transitions are:

  • Efavirenz: m/z 314.20 → 243.90[1][2]

  • Efavirenz-¹³C₆: m/z 320.20 → 249.90[1][2]

Q3: Why is Efavirenz-¹³C₆ used as an internal standard?

A3: A stable isotope-labeled internal standard like Efavirenz-¹³C₆ is ideal because it has nearly identical chemical and physical properties to the analyte (Efavirenz). It co-elutes with the analyte and experiences similar matrix effects (ion suppression or enhancement), allowing for more accurate and precise quantification.[1]

Q4: Can I use a different internal standard?

A4: While other internal standards like propranolol have been used, a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve data quality.[1] If Efavirenz-¹³C₆ is unavailable, a structurally similar compound that does not interfere with Efavirenz and is not present in the samples could be considered, but this will likely lead to lower precision.

Data Presentation: Optimized LC-MS/MS Parameters

The following table summarizes typical parameters for a validated, sensitive LC-MS/MS method for Efavirenz analysis.

ParameterTypical Value/Condition
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 or Cyano column[5][6]
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][2]
Flow Rate 0.3 - 1.0 mL/min[1][7]
Gradient Gradient elution is commonly used[1][2]
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI)[1][2][3]
MRM Transition (EFV) m/z 314.20 → 243.90[1][2]
MRM Transition (EFV-¹³C₆) m/z 320.20 → 249.90[1][2]
Dwell Time ~250 ms[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid and simple method for extracting Efavirenz from plasma samples.

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the Efavirenz-¹³C₆ internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • (Optional but Recommended) Dilute the supernatant 1:1 with water to reduce the organic content of the injected sample.[1][2]

  • Inject a portion of the final solution into the LC-MS/MS system.

SamplePrepPPT start Start: Plasma Sample (50 µL) add_is Add Acetonitrile + IS (150 µL) start->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer dilute Dilute with Water (1:1) transfer->dilute inject Inject into LC-MS/MS dilute->inject

Caption: Workflow for Protein Precipitation (PPT) sample preparation.
Protocol 2: MS Source Parameter Optimization

This protocol outlines a general approach to optimizing ESI source parameters for maximum signal intensity.

  • Prepare a standard solution of Efavirenz and Efavirenz-¹³C₆ in the mobile phase.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to monitor the MRM transitions for both analytes.

  • Vary one parameter at a time while keeping others constant, observing the effect on signal intensity.

    • Capillary Voltage: Adjust in increments (e.g., 0.5 kV) within the instrument's recommended range.

    • Nebulizer Gas: Adjust the gas pressure/flow to ensure a stable, fine mist.

    • Drying Gas Temperature: Increase temperature until the signal plateaus or begins to decrease (indicating potential analyte degradation).

    • Drying Gas Flow: Optimize for efficient desolvation without causing signal suppression.

  • Record the optimal value for each parameter that provides the highest and most stable signal.

References

Technical Support Center: Efavirenz-13C6 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to Efavirenz-13C6. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help researchers, scientists, and drug development professionals resolve peak splitting and other common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a split peak for my this compound standard?

Peak splitting for this compound can arise from two primary scenarios: the inherent stereochemistry of the molecule or suboptimal chromatographic conditions.

  • Enantiomeric Separation on a Chiral Column: Efavirenz is a chiral molecule and exists as two non-superimposable mirror images called enantiomers, specifically the (S)- and (R)-forms.[1][2][3] If you are using a chiral stationary phase (CSP), the "split peak" is likely the successful separation of these two enantiomers. The therapeutically active form is the (S)-enantiomer.[3] this compound, being structurally identical to Efavirenz apart from the isotopic labeling, will also exhibit this chiral separation.

  • Chromatographic Issues on a Non-Chiral (Achiral) Column: If you are using a standard achiral column (like a C18) and observe peak splitting, this indicates a problem with your analytical method or system. Common causes include a blocked column frit, a void in the stationary phase, or an inappropriate mobile phase or sample solvent.[4]

Q2: What are the common causes of peak splitting on an achiral column and how can I fix them?

Peak splitting on a non-chiral column is a common issue in HPLC and can be systematically addressed. The table below summarizes the most frequent causes and their solutions.

Potential Cause Description Recommended Solution(s)
Column Contamination/Blockage Particulate matter from samples or the mobile phase can block the column inlet frit, leading to a distorted flow path.[4]Reverse-flush the column. If the problem persists, replace the frit or the column.
Column Void A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.Replace the column. Using a guard column can help extend the life of the analytical column.
Incompatible Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.Dissolve and dilute the sample in the mobile phase or a weaker solvent.
Mobile Phase Issues An incorrect mobile phase pH can lead to peak splitting for ionizable compounds.[4] Also, an unstable or improperly mixed mobile phase can cause inconsistent retention.Ensure the mobile phase is well-mixed and degassed. For Efavirenz, a mobile phase pH of 3.5 has been shown to provide good peak shape in reversed-phase chromatography.[4]
High Sample Concentration Overloading the column with a high concentration of the analyte can lead to non-linear interactions with the stationary phase and result in peak fronting or splitting.Dilute the sample to a lower concentration.
Temperature Fluctuations Inconsistent column temperature can affect retention times and peak shape.Use a column oven to maintain a stable temperature throughout the analysis.
Q3: I am performing chiral chromatography. How can I optimize the separation of this compound enantiomers?

Optimizing the separation of Efavirenz enantiomers typically involves adjusting the mobile phase composition and temperature. Polysaccharide-based chiral stationary phases, such as Chiralcel OD-H, are commonly used for this separation.[1][2]

Parameter Effect on Separation Typical Conditions for Efavirenz
Mobile Phase Composition The ratio of the non-polar solvent (e.g., n-Hexane) to the alcohol modifier (e.g., Isopropyl Alcohol) significantly impacts resolution.A common mobile phase is n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 (v/v) ratio.[1]
Column Temperature Temperature affects the kinetics of the chiral recognition process.A column temperature of 30°C is often used.[1]
Flow Rate The flow rate influences the time available for interaction with the stationary phase.A typical flow rate is 1.0 mL/min.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak splitting.

G cluster_chiral Chiral Column Path cluster_achiral Achiral Column Path start Peak Splitting Observed for this compound q_column_type Are you using a chiral column? start->q_column_type chiral_yes This is likely the separation of (S) and (R) enantiomers. q_column_type->chiral_yes Yes achiral_no This indicates a chromatographic problem. q_column_type->achiral_no No q_optimize_chiral Is the resolution adequate? chiral_yes->q_optimize_chiral chiral_optimize Optimize mobile phase (e.g., Hexane/IPA ratio) and temperature. q_optimize_chiral->chiral_optimize No chiral_done Separation is successful. q_optimize_chiral->chiral_done Yes chiral_optimize->chiral_done q_solvent Is the sample solvent stronger than the mobile phase? achiral_no->q_solvent solvent_yes Prepare sample in mobile phase or a weaker solvent. q_solvent->solvent_yes Yes q_column_health Is the column old or showing high backpressure? q_solvent->q_column_health No achiral_done Problem Resolved. solvent_yes->achiral_done column_yes Reverse-flush or replace the column. q_column_health->column_yes Yes q_mobile_phase Is the mobile phase pH and composition correct? q_column_health->q_mobile_phase No column_yes->achiral_done mobile_phase_no Prepare fresh mobile phase at the correct pH (e.g., 3.5 for RP). q_mobile_phase->mobile_phase_no No q_mobile_phase->achiral_done Yes mobile_phase_no->achiral_done G cluster_column Column Type cluster_output Expected Chromatographic Output Efavirenz This compound Molecule Chirality Property: Chirality ((S) and (R) Enantiomers) Efavirenz->Chirality Chromatography Chromatographic System Chirality->Chromatography ChiralColumn Chiral Stationary Phase Chromatography->ChiralColumn Selection AchiralColumn Achiral Stationary Phase (e.g., C18) Chromatography->AchiralColumn Selection SplitPeak Split Peak (Enantiomer Separation) ChiralColumn->SplitPeak Leads to SinglePeak Single Peak AchiralColumn->SinglePeak Leads to

References

Troubleshooting poor recovery of Efavirenz-13C6 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the extraction and analysis of Efavirenz and its isotopically labeled internal standard, Efavirenz-13C6.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low recovery of our internal standard, this compound, during solid-phase extraction (SPE) from human plasma. What are the potential causes and solutions?

A1: Poor recovery of this compound during SPE can stem from several factors related to the SPE method itself. Here are some common causes and troubleshooting steps:

  • Inadequate Cartridge Conditioning: The SPE cartridge must be properly conditioned to ensure efficient retention of the analyte. If the sorbent is not activated correctly, the internal standard may not bind effectively, leading to its loss during the loading and washing steps.

    • Solution: Ensure your conditioning steps are appropriate for the chosen SPE cartridge chemistry (e.g., C18). A typical conditioning sequence involves flushing the cartridge with an organic solvent like methanol, followed by an equilibration step with an aqueous solution (e.g., water or buffer) that mimics the pH of your sample.[1]

  • Incorrect Sample pH: The pH of the plasma sample can significantly impact the retention of this compound on the SPE sorbent. For a reversed-phase sorbent like C18, a slightly acidic pH is often optimal to ensure the compound is in a less polar, more retainable form.

    • Solution: Adjust the pH of your plasma sample before loading it onto the SPE cartridge. An optimization study varying the pH can help determine the ideal condition for your specific matrix and sorbent.[1]

  • Suboptimal Wash and Elution Solvents: The composition and volume of the wash and elution solvents are critical for a successful SPE procedure. An overly strong wash solvent can prematurely elute the this compound, while a weak elution solvent will result in incomplete recovery.

    • Solution: Systematically evaluate the organic solvent composition and volume for both the wash and elution steps. For the wash step, use a solvent mixture that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. For elution, ensure the solvent is sufficiently strong to completely desorb the analyte. Methanol and acetonitrile are common elution solvents.[1]

  • Analyte Breakthrough: Overloading the SPE cartridge with either the sample matrix or the analyte itself can lead to breakthrough, where the analyte fails to bind and is lost.

    • Solution: Ensure that the amount of sample and analyte loaded onto the cartridge does not exceed its binding capacity. The mass of the analytes should generally not be more than 5% of the mass of the packing material in the cartridge.[2]

Q2: Our lab is using a liquid-liquid extraction (LLE) protocol for this compound, but the recovery is inconsistent between samples. What could be causing this variability?

A2: Inconsistent recovery in LLE is often related to variations in the extraction conditions and phase separation. Consider the following:

  • pH Variability: The pH of the aqueous phase is crucial for ensuring that this compound is in a non-ionized state, which favors its partitioning into the organic solvent. Inconsistent pH across samples will lead to variable extraction efficiency.

    • Solution: Ensure precise and consistent pH adjustment of each sample before adding the extraction solvent. Using a calibrated pH meter is recommended over pH paper for better accuracy.

  • Inconsistent Mixing/Vortexing: The efficiency of extraction depends on achieving a large surface area between the aqueous and organic phases through vigorous mixing. Inconsistent vortexing time or intensity can lead to incomplete extraction.

    • Solution: Standardize the vortexing time and speed for all samples. Ensure the vortexing is vigorous enough to create an emulsion, but also allow for sufficient time for phase separation.

  • Incomplete Phase Separation: A common issue is the aspiration of some of the aqueous layer along with the organic layer, or vice-versa. This is particularly problematic if an emulsion forms at the interface.

    • Solution: Allow adequate time for the two phases to separate completely. Centrifugation can be used to break up emulsions and achieve a clear separation.

  • Solvent Volatility: If a volatile extraction solvent is used, evaporation during the extraction and transfer steps can lead to inconsistencies.

    • Solution: Keep sample tubes capped whenever possible and work in a well-ventilated area with consistent temperature.

Q3: We observe significant matrix effects (ion suppression or enhancement) in our LC-MS/MS analysis of Efavirenz, even with the use of this compound. How can we mitigate this?

A3: While isotopically labeled internal standards like this compound are excellent for compensating for matrix effects, severe ion suppression or enhancement can still impact assay performance.[3] Here are some strategies to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample before analysis.

    • Solution: If you are using protein precipitation, consider switching to a more selective sample preparation technique like SPE or LLE.[4] If you are already using SPE, optimize the wash steps to remove more of the interfering compounds.

  • Chromatographic Separation: Ensure that your chromatographic method separates Efavirenz and its internal standard from the majority of the matrix components that co-elute and cause ion suppression.

    • Solution: Modify your gradient elution profile or try a different analytical column to improve the separation of your analyte from the matrix interferences.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.

    • Solution: Perform a dilution series of your final extract to find a dilution factor that reduces matrix effects to an acceptable level while maintaining sufficient sensitivity for your assay.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.

G Troubleshooting Workflow for Poor this compound Recovery start Start: Poor Recovery of this compound check_method Review Extraction Method start->check_method spe Solid-Phase Extraction (SPE) check_method->spe SPE lle Liquid-Liquid Extraction (LLE) check_method->lle LLE pp Protein Precipitation check_method->pp Protein Precipitation spe_conditioning Check Cartridge Conditioning spe->spe_conditioning lle_ph Check Aqueous Phase pH lle->lle_ph pp_solvent Check Protein Precipitation Solvent pp->pp_solvent spe_ph Verify Sample pH spe_conditioning->spe_ph OK spe_solution Adjust Protocol spe_conditioning->spe_solution Incorrect spe_solvents Optimize Wash/Elution Solvents spe_ph->spe_solvents OK spe_ph->spe_solution Incorrect spe_capacity Assess Cartridge Capacity spe_solvents->spe_capacity OK spe_solvents->spe_solution Suboptimal spe_capacity->spe_solution Exceeded end Recovery Improved spe_capacity->end OK spe_solution->spe lle_mixing Standardize Mixing/Vortexing lle_ph->lle_mixing Consistent lle_solution Refine Protocol lle_ph->lle_solution Inconsistent lle_separation Improve Phase Separation lle_mixing->lle_separation Consistent lle_mixing->lle_solution Inconsistent lle_separation->lle_solution Incomplete lle_separation->end Complete lle_solution->lle pp_ratio Verify Solvent-to-Sample Ratio pp_solvent->pp_ratio Appropriate pp_solution Modify Protocol pp_solvent->pp_solution Inappropriate pp_centrifugation Optimize Centrifugation pp_ratio->pp_centrifugation Correct pp_ratio->pp_solution Incorrect pp_centrifugation->pp_solution Suboptimal pp_centrifugation->end Optimal pp_solution->pp G General Experimental Workflow for Efavirenz Bioanalysis sample_collection Sample Collection (e.g., Plasma) add_is Addition of Internal Standard (this compound) sample_collection->add_is extraction Extraction add_is->extraction spe Solid-Phase Extraction extraction->spe SPE lle Liquid-Liquid Extraction extraction->lle LLE pp Protein Precipitation extraction->pp Protein Precipitation evaporation Evaporation & Reconstitution (if necessary) spe->evaporation lle->evaporation analysis LC-MS/MS Analysis pp->analysis evaporation->analysis data_processing Data Processing & Quantification analysis->data_processing

References

Technical Support Center: Efavirenz-13C6 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Efavirenz-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize ion suppression and ensure accurate quantification.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low signal intensity or significant ion suppression for this compound.

Possible Causes and Solutions:

  • Inadequate Sample Preparation: The presence of endogenous matrix components is a primary cause of ion suppression.[1][2] Co-eluting substances from the biological matrix can compete with this compound for ionization in the mass spectrometer source.[1][3]

    • Recommended Action: Enhance your sample clean-up procedure. While protein precipitation is a common technique, it may not be sufficient to remove all interfering phospholipids.[4][5] Consider implementing more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[1][4][6]

  • Suboptimal Chromatographic Separation: If matrix components co-elute with your analyte, ion suppression is likely to occur.[2]

    • Recommended Action: Optimize your chromatographic method to separate this compound from the interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different stationary phase.[1][2]

  • Matrix Effects: Different biological matrices can have varying effects on ionization.

    • Recommended Action: The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial to compensate for matrix effects.[6][7] Since this compound has nearly identical chemical and physical properties to Efavirenz, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Issue 2: High variability in replicate injections.

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in your sample preparation process can lead to inconsistent levels of matrix components in your final extracts.

    • Recommended Action: Ensure your sample preparation protocol is well-defined and consistently executed. This includes precise pipetting, consistent vortexing times, and controlled evaporation steps.

  • Carryover: Residual analyte from a high-concentration sample can be injected with the subsequent sample, leading to inaccurate results.

    • Recommended Action: Implement a robust needle and injector wash protocol between injections. Analyze blank samples after high-concentration standards or samples to confirm the absence of carryover.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize ion suppression for Efavirenz?

While the optimal technique can depend on the specific matrix, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components compared to protein precipitation.[1][4][6] For example, a study analyzing Efavirenz in plasma utilized protein precipitation followed by a one-to-one dilution with water, which proved to be a simple and rapid method.[6][7] However, for more complex matrices or when significant ion suppression is observed, SPE or LLE should be considered.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?

A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1][7] This allows the ratio of the analyte to the internal standard to remain constant, even if the absolute signal intensity fluctuates due to matrix effects, leading to more accurate and precise quantification.[6]

Q3: What are the typical LC-MS/MS parameters for Efavirenz analysis?

Several validated methods have been published. The following tables summarize typical parameters.

Table 1: Chromatographic Conditions for Efavirenz Analysis

ParameterCondition 1Condition 2
Column Agilent Poroshell C18 (2.7 µm, 4.6 × 50 mm)[8]Not Specified
Mobile Phase A 0.1% Formic acid in water[8]0.1% Formic acid in water[6][7]
Mobile Phase B Acetonitrile[8]0.1% Formic acid in acetonitrile[6][7]
Elution Isocratic (20:80, v/v)[8]Gradient[6][7]
Flow Rate 500 µL/min[8]0.3 mL/min[6][7]
Column Temperature 30°C[8]Not Specified
Run Time 3 min[8]5 min[6][7]

Table 2: Mass Spectrometric Conditions for Efavirenz Analysis

ParameterEfavirenzThis compoundEfavirenz-d5
Ionization Mode Positive ESI[8] / Negative ESI[6][7]Negative ESI[6][7]Positive ESI[8]
MRM Transition 316 → 244[8] / 314.2 → 243.9[6][7]320.2 → 249.9[6][7]321 → 249[8]
Declustering Potential (V) 81[8]Not Specified81[8]
Collision Energy (V) 19[8]Not Specified21[8]

Q4: How can I assess the extent of ion suppression in my assay?

The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6] The formula is:

% Matrix Effect = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[6]

Experimental Workflows

Visualizing the experimental process can help in understanding the steps to minimize ion suppression.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis start Biological Sample (e.g., Plasma, Hair) ppt Protein Precipitation (e.g., Acetonitrile, Methanol) start->ppt Simpler lle Liquid-Liquid Extraction (e.g., MTBE) start->lle More Effective spe Solid-Phase Extraction start->spe Most Effective end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lc_separation LC Separation (Optimized Gradient) end_prep->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Analyte/IS Ratio) ms_detection->data_analysis final_result Accurate Quantification data_analysis->final_result troubleshooting_logic start Low Signal or High Variability? check_is Is a SIL-IS (this compound) being used? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_cleanup Is sample cleanup adequate? check_is->check_cleanup Yes implement_is->check_cleanup improve_cleanup Improve Sample Cleanup (LLE or SPE) check_cleanup->improve_cleanup No check_chromatography Is chromatography optimized? check_cleanup->check_chromatography Yes improve_cleanup->check_chromatography optimize_lc Optimize LC Method (Gradient, Column) check_chromatography->optimize_lc No end Problem Resolved check_chromatography->end Yes optimize_lc->end

References

Efavirenz-13C6 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Efavirenz-13C6 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability studies on this compound are not extensively available in public literature. However, as a stable isotope-labeled compound, this compound is expected to exhibit chemical stability and degradation pathways analogous to unlabeled Efavirenz.[1] The following information is based on studies conducted on Efavirenz and should be used as a guideline. It is strongly recommended to perform substance-specific stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound, like its unlabeled counterpart, is a stable compound. For long-term storage, it is recommended to store the solid material at 4°C, protected from light and moisture.[2] Standard laboratory conditions (room temperature) are generally acceptable for short-term storage of solid this compound. Solutions of this compound should be stored at -20°C or -80°C to minimize solvent evaporation and potential degradation.[2]

Q2: Is this compound susceptible to degradation under specific conditions?

A2: Yes, based on forced degradation studies of Efavirenz, the molecule is susceptible to degradation under certain stress conditions. Significant degradation has been observed under alkaline and, to a lesser extent, acidic conditions.[3][4] It is relatively stable under neutral, oxidative, and photolytic stress.[4][5]

Q3: What are the major degradation products of Efavirenz?

A3: Forced degradation studies have identified several degradation products of Efavirenz. Under alkaline hydrolysis, extensive degradation occurs.[3][4] Acidic hydrolysis leads to moderate degradation.[3] One of the known degradation impurities is (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), which is also a process-related impurity.[3]

Q4: How does the stability of this compound compare to unlabeled Efavirenz?

A4: The replacement of six carbon-12 atoms with carbon-13 atoms does not alter the chemical reactivity of the molecule. Therefore, this compound is expected to have the same stability profile as unlabeled Efavirenz.[1] The degradation pathways and susceptibility to various stress conditions should be identical.

Q5: Can I use the same analytical method for stability testing of both Efavirenz and this compound?

A5: Yes, a validated stability-indicating HPLC method for Efavirenz can be used for this compound. The primary difference will be in the detection if a mass spectrometer is used, where the mass-to-charge ratio (m/z) of this compound will be higher than that of Efavirenz. If a UV detector is used, the chromatographic behavior should be nearly identical. Minor adjustments to the method may be necessary, and the method should be validated for the analysis of this compound.

Troubleshooting Guide: Stability-Indicating HPLC Method

This guide addresses common issues encountered during the analysis of this compound stability samples using a stability-indicating HPLC method.

Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Flush the column or replace it if necessary.- Ensure the mobile phase pH is optimized for Efavirenz.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate.[6]
Ghost Peaks - Impurities in the mobile phase or injection solvent.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank solvent to check for carryover.[6]
Baseline Drift or Noise - Detector lamp aging.- Contaminated flow cell.- Incomplete mobile phase mixing or degassing.- Replace the detector lamp if its lifetime is exceeded.- Flush the flow cell with an appropriate solvent.- Ensure the mobile phase is thoroughly mixed and degassed.
New Peaks Appearing in Stressed Samples - Degradation of this compound.- This is the expected outcome of a forced degradation study. Ensure the analytical method can resolve these new peaks from the parent compound and from each other.

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines the conditions for stress testing of this compound to evaluate its stability and identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 4 hours.[4]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 4 hours.[4]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to dry heat at a specified temperature (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose the solid this compound or its solution to UV light (e.g., 254 nm) and/or visible light.

  • Sample Analysis: After exposure to stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Example Stability-Indicating HPLC Method

This is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile: Water (60:40 v/v).[3]

  • Flow Rate: 1.2 mL/min.[3]

  • Detector Wavelength: 240 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient.[3]

Data Summary

The following tables summarize the stability of unlabeled Efavirenz under various conditions, which is expected to be indicative of this compound stability.

Table 1: Summary of Efavirenz Forced Degradation Studies

Stress ConditionObservationReference
Acidic Hydrolysis (0.1 N HCl, 80°C, 4h) Moderate degradation (approx. 1.8-2%)[4]
Alkaline Hydrolysis (0.1 N NaOH, 80°C, 4h) Extensive degradation (approx. 62-63%)[4]
Oxidative (3% H₂O₂, RT) Stable, no significant degradation[4][5]
Neutral Hydrolysis (Water, 80°C, 4h) Mild degradation (approx. 1.6-2%)[4]
Photolytic Degradation (Sunlight) Degradation observed after 15 days[7]
Thermal Degradation (70°C, solid state) Stable for 30 days[7]

Table 2: Stability of Efavirenz in Biological Matrix (Human Plasma)

Storage ConditionDurationStabilityReference
Room Temperature 24 hoursStable[8]
-70°C 10 weeksStable, no significant degradation[8]

Visualizations

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Define_Objective Define Study Objective Select_Compound Select Compound (this compound) Define_Objective->Select_Compound Develop_Method Develop & Validate Stability-Indicating Method Select_Compound->Develop_Method Prepare_Samples Prepare Stock & Sample Solutions Develop_Method->Prepare_Samples Stress_Samples Apply Stress Conditions (Heat, Light, pH, Oxidation) Prepare_Samples->Stress_Samples Store_Samples Store Samples at Different Conditions (Temperature, Humidity) Prepare_Samples->Store_Samples Analyze_Samples Analyze Samples at Time Points (e.g., 0, 1, 3, 6 months) Stress_Samples->Analyze_Samples Store_Samples->Analyze_Samples Quantify Quantify Parent Compound & Degradants Analyze_Samples->Quantify Evaluate_Data Evaluate Data & Determine Degradation Rate Quantify->Evaluate_Data Identify_Products Identify Degradation Products Evaluate_Data->Identify_Products Establish_Shelf_Life Establish Recommended Storage & Shelf-Life Identify_Products->Establish_Shelf_Life Final_Report Generate Stability Report Establish_Shelf_Life->Final_Report

Caption: Workflow for a typical stability study of a pharmaceutical compound.

Logical_Relationship cluster_compound Compound Properties cluster_stability Stability Characteristics Efavirenz Efavirenz Chemical_Stability Chemical Stability Efavirenz->Chemical_Stability Exhibits Degradation_Pathways Degradation Pathways Efavirenz->Degradation_Pathways Follows Efavirenz_13C6 This compound Efavirenz_13C6->Chemical_Stability Expected to Exhibit (due to isotopic nature) Efavirenz_13C6->Degradation_Pathways Expected to Follow (due to isotopic nature)

Caption: Expected relationship in stability between Efavirenz and this compound.

References

Technical Support Center: Efavirenz-¹³C₆ Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efavirenz-¹³C₆ standards. Our goal is to help you prevent, identify, and resolve potential contamination issues to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Efavirenz-¹³C₆ and what are its primary applications?

Efavirenz-¹³C₆ is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] The ¹³C₆ label refers to the incorporation of six Carbon-13 isotopes into the Efavirenz molecule.[3][4] Its primary application is as an internal standard (IS) in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the quantitative analysis of Efavirenz in biological matrices.[5][6] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variability during sample processing.[5]

Q2: What are the common sources of contamination in Efavirenz-¹³C₆ standards?

Contamination in Efavirenz-¹³C₆ standards can arise from several sources:

  • Chemical Impurities: These can be introduced during the synthesis of the labeled compound and may include starting materials, byproducts, or related compounds of Efavirenz.[7]

  • Unlabeled Efavirenz: The presence of the unlabeled analyte in the internal standard solution is a critical issue that can lead to inaccurate quantification.[8]

  • Degradation Products: Efavirenz can degrade under certain conditions, such as exposure to light, high temperatures, or extreme pH, leading to the formation of degradation products.[9][10]

  • Cross-Contamination: Contamination can occur in the laboratory through improper handling, contaminated solvents, or carryover in the analytical system.[11]

  • Isotopic Instability (less common for ¹³C): While Carbon-13 is a stable isotope not prone to exchange, improper synthesis or storage could theoretically lead to issues with isotopic enrichment.[12]

Q3: How should I properly store and handle my Efavirenz-¹³C₆ standards to prevent contamination?

Proper storage and handling are crucial for maintaining the integrity of your Efavirenz-¹³C₆ standards.

  • Storage Conditions: For long-term storage, it is recommended to store the standard at refrigerator temperatures (2-8°C).[3] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific storage recommendations.

  • Light Protection: Efavirenz is known to be sensitive to light. Store the standard in amber vials or other light-blocking containers to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive applications or long-term storage of solid material, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Solution Stability: Once dissolved, the stability of the stock and working solutions should be evaluated. It is recommended to prepare fresh working solutions regularly and store stock solutions at low temperatures. One study found that Efavirenz and Efavirenz-¹³C₆ stock solutions were stable for 3 months at –20°C.

  • Solvent Quality: Always use high-purity, LC-MS grade solvents to prepare your solutions to avoid introducing contaminants.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered with Efavirenz-¹³C₆ standards.

Issue 1: Unexpected Peaks in Blank Samples

Symptom: When analyzing a blank sample (matrix without analyte or IS), you observe a peak at the retention time and m/z of Efavirenz or Efavirenz-¹³C₆.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
System Contamination/Carryover 1. Inject a solvent blank (mobile phase) to check for system contamination. 2. If the peak persists, clean the injector, autosampler needle, and flow path. 3. Implement a more rigorous wash method between injections.
Contaminated Mobile Phase 1. Prepare fresh mobile phase using new, high-purity solvents and additives. 2. Filter all aqueous mobile phases.
Contaminated Blank Matrix 1. Source a new lot of blank matrix. 2. Ensure proper collection and storage of blank matrix to prevent inadvertent contamination.
Issue 2: Poor Peak Shape or Shifting Retention Times

Symptom: The chromatographic peak for Efavirenz-¹³C₆ is broad, tailing, splitting, or its retention time is inconsistent.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Mobile Phase Issues 1. Ensure the mobile phase is properly degassed. 2. Verify the pH of the mobile phase is stable and appropriate for the column.
Sample Solvent Mismatch 1. Ensure the solvent used to dissolve the standard is compatible with the mobile phase. High concentrations of strong organic solvents in the sample can cause peak distortion.
Standard Degradation 1. Prepare a fresh working solution from the stock. 2. If the issue continues, use a fresh vial of the standard.
Issue 3: Inaccurate Quantification and High Variability

Symptom: The quantitative results for your samples are inaccurate, imprecise, or show high variability.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Unlabeled Analyte in IS 1. Assess the chemical purity of the Efavirenz-¹³C₆ standard (See Experimental Protocol 1). 2. If significant unlabeled Efavirenz is present, contact the supplier.
Isotopic Crosstalk 1. Check for isotopic contribution from the analyte to the internal standard signal, especially at high analyte concentrations.[8][13] 2. Optimize MS/MS transitions to minimize crosstalk.[11]
Incorrect IS Concentration 1. Verify the concentration of your Efavirenz-¹³C₆ working solution. 2. Ensure consistent and accurate addition of the IS to all samples, calibrators, and QCs.
Matrix Effects 1. While the IS should compensate for matrix effects, significant ion suppression or enhancement can still impact results. 2. Evaluate matrix effects during method validation.

Experimental Protocols

Protocol 1: Assessment of Chemical Purity of Efavirenz-¹³C₆ Standard by LC-MS/MS

Objective: To determine the presence and quantity of unlabeled Efavirenz and other chemical impurities in the Efavirenz-¹³C₆ standard.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the Efavirenz-¹³C₆ standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

  • LC-MS/MS System:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • MS/MS Parameters:

    • Monitor the MRM transitions for both Efavirenz and Efavirenz-¹³C₆. For example:

      • Efavirenz: m/z 314.2 → 244.0

      • Efavirenz-¹³C₆: m/z 320.2 → 250.0

  • Data Analysis:

    • Inject the Efavirenz-¹³C₆ working solution.

    • Integrate the peak area for the Efavirenz transition (unlabeled) and the Efavirenz-¹³C₆ transition.

    • Calculate the percentage of unlabeled Efavirenz using the following formula: % Unlabeled Efavirenz = (Area of Efavirenz Peak / Area of Efavirenz-¹³C₆ Peak) * 100

    • Analyze the chromatogram for any other impurity peaks and quantify them relative to the main Efavirenz-¹³C₆ peak.

Protocol 2: Assessment of Isotopic Enrichment of Efavirenz-¹³C₆ by High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the isotopic distribution and enrichment of the Efavirenz-¹³C₆ standard.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the Efavirenz-¹³C₆ standard in a suitable solvent for direct infusion or LC-HRMS analysis.

  • HRMS System:

    • An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Data Acquisition:

    • Acquire full scan mass spectra of the Efavirenz-¹³C₆ standard in the appropriate mass range.

  • Data Analysis:

    • Examine the isotopic pattern of the molecular ion.

    • Compare the observed isotopic distribution to the theoretical distribution for a molecule with six ¹³C atoms.

    • Calculate the isotopic enrichment by determining the relative abundance of the M+6 peak compared to the other isotopic peaks.[14]

Visualizations

Contamination_Troubleshooting_Workflow start Start: Unexpected Analytical Result check_blanks Analyze Blank Sample (Solvent and Matrix) start->check_blanks peak_present Peak Present in Blank? check_blanks->peak_present system_contamination Investigate System Contamination (Carryover, Dirty Source) peak_present->system_contamination Yes peak_absent Peak Absent in Blank peak_present->peak_absent No clean_system Clean System Components & Re-analyze system_contamination->clean_system clean_system->check_blanks check_is_purity Assess IS Purity (Chemical & Isotopic) peak_absent->check_is_purity is_purity_ok IS Purity Acceptable? check_is_purity->is_purity_ok is_purity_not_ok IS Purity Not Acceptable is_purity_ok->is_purity_not_ok No check_sample_prep Review Sample Preparation & Handling Procedures is_purity_ok->check_sample_prep Yes contact_supplier Contact Supplier for New Standard is_purity_not_ok->contact_supplier end End: Resolved Issue check_sample_prep->end

Caption: Troubleshooting workflow for unexpected analytical results.

IS_Purity_Assessment_Workflow start Start: Qualify New Lot of Efavirenz-¹³C₆ Standard chemical_purity Protocol 1: Assess Chemical Purity by LC-MS/MS start->chemical_purity unlabeled_present Unlabeled Efavirenz Present? chemical_purity->unlabeled_present quantify_unlabeled Quantify % Unlabeled Efavirenz unlabeled_present->quantify_unlabeled Yes isotopic_enrichment Protocol 2: Assess Isotopic Enrichment by HRMS unlabeled_present->isotopic_enrichment No within_spec Within Specification? quantify_unlabeled->within_spec reject_lot Reject Lot Contact Supplier within_spec->reject_lot No within_spec->isotopic_enrichment Yes accept_lot Accept Lot for Use enrichment_ok Isotopic Enrichment Correct? isotopic_enrichment->enrichment_ok enrichment_ok->accept_lot Yes enrichment_ok->reject_lot No

Caption: Workflow for assessing the purity of Efavirenz-¹³C₆ standards.

References

Validation & Comparative

The Gold Standard in Efavirenz Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Efavirenz, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and robustness of analytical methods. This guide provides an objective comparison of Efavirenz-13C6 with alternative internal standards, supported by experimental data, to aid in the selection of the most suitable compound for method validation and routine analysis.

Efavirenz is a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring and pharmacokinetic studies of Efavirenz require highly reliable analytical methods to quantify its concentration in biological matrices. The use of an internal standard (IS) is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Here, we compare the performance of this compound, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives: a deuterated SIL (Efavirenz-d4) and a structural analog (Methyl Prednisolone).

Table 1: Comparison of Performance Characteristics of Different Internal Standards for Efavirenz Analysis

ParameterThis compound (LC-MS/MS)Efavirenz-d4 (LC-MS/MS)Methyl Prednisolone (RP-HPLC)
Linearity Range 1.0 - 2,500 ng/mL[1]100 - 50,000 ng/mL0.43 - 8.60 µg/mL[2]
Correlation Coefficient (r²) > 0.99[1]Not explicitly stated0.995[2]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]100 ng/mL346 ng/mL[2]
Intra-day Precision (%RSD) 2.41% - 9.24%[1]Not explicitly stated< 2%[2]
Inter-day Precision (%RSD) 3.03% - 12.3%[1]Not explicitly stated< 2%[2]
Accuracy 95.2% - 112%[1]Not explicitly stated98% - 102%[2]
Mean Recovery 88.6% (for IS)[1]Not explicitly statedNot explicitly stated

Note: The data presented in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

The use of this compound as an internal standard in an LC-MS/MS method demonstrates excellent sensitivity with a low LLOQ of 1.0 ng/mL, which is crucial for studies with limited sample volumes or low drug concentrations.[1] While the HPLC method using Methyl Prednisolone shows good precision and accuracy, its sensitivity is significantly lower.[2]

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound and Efavirenz-d4, are considered the gold standard in quantitative mass spectrometry.[3] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience the same degree of matrix effects and ionization suppression or enhancement.

This compound, in particular, offers advantages over deuterated internal standards. The carbon-13 isotopes are chemically more stable and less prone to isotopic exchange than deuterium atoms. Furthermore, deuterated compounds can sometimes exhibit a slight chromatographic shift, eluting slightly earlier than the unlabeled analyte, which can lead to differential matrix effects and potentially compromise accuracy.

Experimental Protocols

A detailed methodology for the validation of an analytical method for Efavirenz in human plasma using this compound as an internal standard is provided below.

Methodology for Efavirenz Analysis using this compound (LC-MS/MS)

1. Sample Preparation:

  • To 50 µL of human plasma, add the internal standard solution (this compound).

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Dilute the supernatant with water before injection into the LC-MS/MS system.[1]

2. Liquid Chromatography:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efavirenz: m/z 314.20 → 243.90[1]

    • This compound: m/z 320.20 → 249.90[1]

4. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[1]

Alternative Method using Methyl Prednisolone (RP-HPLC)

For comparative purposes, an RP-HPLC method using Methyl Prednisolone as an internal standard has been reported for the estimation of Efavirenz in human plasma.[2] This method involves solid-phase extraction for sample preparation and UV detection. While robust, this method is less sensitive than LC-MS/MS methods.[2]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the bioanalytical method validation of Efavirenz using a stable isotope-labeled internal standard.

G Bioanalytical Workflow for Efavirenz Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis SampleCollection Biological Sample Collection (e.g., Plasma) Spiking Spiking with This compound (IS) SampleCollection->Spiking ProteinPrecipitation Protein Precipitation Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Dilution Centrifugation->SupernatantTransfer Injection Sample Injection SupernatantTransfer->Injection Chromatography Chromatographic Separation (Reversed-Phase) Injection->Chromatography Ionization Electrospray Ionization (ESI-) Chromatography->Ionization MassDetection Mass Detection (MRM) Ionization->MassDetection PeakIntegration Peak Area Integration (Analyte & IS) MassDetection->PeakIntegration RatioCalculation Peak Area Ratio Calculation (Analyte/IS) PeakIntegration->RatioCalculation CalibrationCurve Calibration Curve Generation RatioCalculation->CalibrationCurve ConcentrationDetermination Concentration Determination CalibrationCurve->ConcentrationDetermination

Caption: A typical bioanalytical workflow for Efavirenz quantification.

Conclusion

The validation of an analytical method for Efavirenz is paramount for reliable therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, particularly this compound, in conjunction with LC-MS/MS, offers superior sensitivity, specificity, and accuracy compared to methods employing structural analogs or deuterated internal standards. The co-elution and identical physicochemical behavior of this compound effectively compensate for matrix effects and other sources of variability, leading to highly robust and defensible bioanalytical data. For researchers and scientists aiming for the highest quality data in Efavirenz analysis, this compound represents the gold standard internal standard.

References

A Comparative Guide to Internal Standards for Efavirenz Quantification by LC-MS/MS: A Focus on Efavirenz-¹³C₆ Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Efavirenz in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Efavirenz-¹³C₆ with other internal standards, supported by experimental data from published studies, to aid in the selection of the most suitable IS for your research needs.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[3][4] This guide will delve into the performance of Efavirenz-¹³C₆, a SIL IS, and compare it with other commonly used structural analog internal standards.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of bioanalytical methods for Efavirenz quantification using different internal standards. The data is compiled from various validated studies and highlights key metrics such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Internal StandardAnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Efavirenz-¹³C₆ Efavirenz1.01.0 - 2,5002.41 - 9.243.03 - 12.3100 - 11295.2 - 108[5][6]
Efavirenz-¹³C₆ Efavirenz2525 - 10,0007.69 - 14.97.69 - 14.999.1 - 105.399.1 - 105.3[7]
Propranolol Efavirenz20Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Methyl Prednisolone Efavirenz430430 - 8,600< 2< 298 - 10298 - 102[8]
Hydrochlorothiazide Efavirenz10.010.0 - 1,5001.80 - 10.494.72 - 10.2893.54 - 105.7393.54 - 105.73[9]
Lopinavir EfavirenzNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 1: Performance Comparison of Bioanalytical Methods for Efavirenz Quantification Using Various Internal Standards.

As evidenced in Table 1, methods employing the stable isotope-labeled internal standard, Efavirenz-¹³C₆, generally achieve a lower limit of quantification (LLOQ), demonstrating higher sensitivity.[5][6] While methods using structural analogs like methyl prednisolone and hydrochlorothiazide also show acceptable precision and accuracy, the use of a SIL IS is theoretically superior in compensating for matrix effects, which can be a significant source of variability in bioanalysis.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for Efavirenz quantification using Efavirenz-¹³C₆ as the internal standard, based on a highly sensitive and selective liquid chromatography/tandem mass spectrometry (LC-MS/MS) method.[5][6]

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add the internal standard solution (Efavirenz-¹³C₆).

  • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with water.

  • Inject an aliquot of the final solution into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program: A gradient elution is employed to separate Efavirenz and Efavirenz-¹³C₆ from endogenous plasma components.

  • Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.

  • Run Time: Approximately 5 minutes.[5][6]

Mass Spectrometry
  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.[5][6]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9[5][6]

    • Efavirenz-¹³C₆: m/z 320.2 → 249.9[5][6]

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for using an internal standard in quantitative bioanalysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Efavirenz-¹³C₆) Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify Efavirenz Concentration Calculate->Quantify

Figure 1: Experimental workflow for Efavirenz quantification.

G Analyte Efavirenz (Analyte) Variability Sources of Variability (Matrix Effects, Sample Loss, Instrument Fluctuation) Analyte->Variability IS Efavirenz-¹³C₆ (Internal Standard) IS->Variability Ratio Analyte / IS Peak Area Ratio Variability->Ratio Compensates for Concentration Accurate Concentration of Efavirenz Ratio->Concentration Determines

Figure 2: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The cross-validation of Efavirenz quantification methods demonstrates the superior performance of using a stable isotope-labeled internal standard, Efavirenz-¹³C₆. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced precision, accuracy, and sensitivity. While other structural analog internal standards can be employed with acceptable results, for the most demanding bioanalytical applications in drug development and clinical research, Efavirenz-¹³C₆ is the recommended choice for ensuring the highest quality data. This guide provides the necessary comparative data and detailed protocols to assist researchers in making an informed decision for their Efavirenz quantification needs.

References

A Researcher's Guide to Sourcing Efavirenz-13C6: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug metabolism, pharmacokinetics, and clinical diagnostics, the quality of internal standards is paramount for accurate and reproducible results. Efavirenz-13C6, a stable isotope-labeled version of the antiretroviral drug Efavirenz, is a critical tool for quantitative bioanalysis by mass spectrometry. However, with multiple suppliers in the market, ensuring the selected product meets the rigorous demands of the experimental setup is a crucial first step. This guide provides a framework for a comparative analysis of this compound from various suppliers, complete with experimental protocols and data presentation templates.

Key Quality Attributes for this compound

Before purchasing, it is essential to assess several key quality attributes of this compound. These include:

  • Chemical Purity: The percentage of the desired compound, free from impurities.

  • Isotopic Purity (or Isotopic Enrichment): The percentage of the molecule that contains the 13C6 label. High isotopic purity is crucial to minimize signal interference from the unlabeled analyte.

  • Identity and Structure: Confirmation that the compound is indeed this compound with the correct chemical structure.

  • Solubility and Stability: Information on suitable solvents and storage conditions to maintain the integrity of the standard.

Reputable suppliers will provide a Certificate of Analysis (CoA) that details these parameters. Researchers should always request and scrutinize the CoA before use.

Comparative Data of this compound Suppliers

While a comprehensive, publicly available dataset comparing all suppliers is limited, the following table summarizes the information that is often provided on supplier websites or in their documentation. Researchers are encouraged to request lot-specific CoAs for the most accurate and up-to-date information.

SupplierChemical PurityIsotopic Purity/EnrichmentAnalytical Methods MentionedCertificate of Analysis
Clearsynth 98.13% (by HPLC)[1]Not specifiedHPLC[1]Accompanies product[1]
IsoSciences ≥98%[2]≥99%[2]1H-NMR, 13C-NMR, HPLC-UV, GC-FID, HPLC-ELSD, LC-MS, GC-MS[2]Provided with every compound[2]
Simson Pharma Not specifiedNot specifiedNot specifiedAccompanies product[3]
MedchemExpress Not specifiedNot specifiedNot specifiedMentioned, availability on request[4][5]
Acanthus Research Not specifiedNot specifiedNot specifiedDocumentation available on request
LGC Standards Not specifiedNot specifiedNot specifiedExtensive CoA provided, manufactured under ISO/IEC 17025

Note: The absence of specific data in this table does not imply lower quality. It is standard practice for detailed quantitative data to be provided in the lot-specific Certificate of Analysis.

Experimental Protocols for In-House Verification

Upon receiving this compound from a supplier, it is good laboratory practice to perform in-house verification of its key quality attributes. The following are detailed protocols for essential experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify the main compound from any non-isomeric impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen orthophosphate, pH adjusted to 3.0 with phosphoric acid) is often effective. A common starting gradient could be 30:70 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 247 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 100 µg/mL).

  • Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all observed peaks and expressing the result as a percentage.

Assessment of Isotopic Purity and Identity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method to confirm the identity and determine the isotopic enrichment of the labeled compound.

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • HPLC Conditions: Similar to the purity analysis method described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for Efavirenz.

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for both this compound and unlabeled Efavirenz.

      • This compound: m/z 320.2 → 249.9[2]

      • Efavirenz (unlabeled): m/z 314.2 → 243.9[2]

    • Dwell Time, Collision Energy, and other MS parameters: These should be optimized for the specific instrument being used.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ng/mL) in a suitable solvent.

  • Data Analysis:

    • Identity Confirmation: The presence of the correct precursor and product ions at the expected retention time confirms the identity of the compound.

    • Isotopic Purity: The isotopic purity is estimated by comparing the signal intensity of the unlabeled Efavirenz transition to that of the this compound transition. The percentage of the unlabeled compound should be minimal.

Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of this compound from different suppliers.

G cluster_0 Phase 1: Sourcing and Documentation Review cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Data Analysis and Final Selection a Identify Potential Suppliers b Request Certificates of Analysis (CoAs) a->b c Compare Quoted Purity, Isotopic Enrichment, and Price b->c d Select Suppliers for Experimental Evaluation c->d e Procure Small Quantities of this compound d->e f Perform HPLC Purity Analysis e->f g Perform LC-MS/MS Identity and Isotopic Purity Analysis e->g h Assess Solubility and Stability e->h i Tabulate and Compare Experimental Data f->i g->i h->i j Evaluate Performance vs. Cost i->j k Final Supplier Selection j->k

Caption: Workflow for the comparative analysis of this compound from different suppliers.

Conclusion

The selection of a high-quality this compound internal standard is a critical step that directly impacts the reliability of bioanalytical data. While supplier-provided CoAs are an essential starting point, in-house verification of chemical and isotopic purity provides an additional layer of confidence. By following a systematic approach of documentation review, experimental verification, and data analysis, researchers can make an informed decision and select the most suitable this compound for their specific research needs, ensuring the generation of accurate and reproducible results.

References

A Comparative Guide to the Quantification of Efavirenz-13C6 via Inter-laboratory Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published performance data for the quantification of Efavirenz, frequently utilizing its stable isotope-labeled internal standard, Efavirenz-13C6. The data herein is synthesized from multiple independent laboratory validation studies to offer a comprehensive overview of achievable analytical performance. Detailed experimental protocols are provided to support methodological assessment and implementation.

Data Presentation: A Comparative Analysis of LC-MS/MS Methodologies

The following table summarizes the key performance parameters from various published methods for the quantification of Efavirenz in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a commonly employed internal standard in these assays to ensure high precision and accuracy.

Parameter Method A Method B Method C Method D
Analyte EfavirenzEfavirenzEfavirenzEfavirenz
Internal Standard This compound[1][2]This compound[3]Not SpecifiedAbacavir & Emtricitabine
Matrix Human Plasma[1][2]Cervicovaginal Secretions[3]Human PlasmaHuman Plasma[4]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1][2]25 ng/mL[3]1.9 ng/mL[5]20 ng/mL[4]
Linearity Range 1.0 - 2,500 ng/mL[1][2]25 - 10,000 ng/mL[3]1.9 - 500 ng/mL[5]20 - 6021 ng/mL[4]
Intra-day Precision (%CV) 2.41 - 9.24%[1][2]7.69 - 14.9%[3]1.5 - 5.6%[5]< 8.1%[4]
Inter-day Precision (%CV) 3.03 - 12.3%[1][2]7.69 - 14.9%[3]1.5 - 5.6%[5]< 8.1%[4]
Accuracy 95.2 - 112%[1][2]99.1 - 105.3%[3]93.7 - 99.5%[5]96.9 - 102.2%[4]

Experimental Protocols

Below are detailed methodologies from selected key experiments for the quantification of Efavirenz, often employing this compound as an internal standard.

Method A: High-Sensitivity LC-MS/MS Quantification in Human Plasma[1][2]
  • Sample Preparation: Protein precipitation was employed for sample preparation. This was followed by a one-to-one dilution with water.[2]

  • Chromatographic Separation:

    • Mobile Phase: A gradient program was utilized with 0.1% formic acid in water and 0.1% formic acid in acetonitrile as the mobile phase solvents.[2]

    • Flow Rate: The flow rate was maintained at 0.3 mL/min.[2]

    • Total Run Time: The total chromatographic run time was 5 minutes.[2]

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative ionization mode was used for detection.[2]

    • Detection Method: Multiple Reaction Monitoring (MRM) was employed for sensitive and specific detection.[2]

    • MRM Transitions:

      • Efavirenz: m/z 314.20 → 243.90[2]

      • This compound (Internal Standard): m/z 320.20 → 249.90[2]

Method B: Quantification in Cervicovaginal Secretions from Flocked Swabs[3]
  • Sample Preparation:

    • Stock solutions of Efavirenz and this compound were prepared in methanol at a concentration of 1 mg/mL.[3]

    • Working stocks of Efavirenz in plasma were prepared by spiking the 1 mg/mL stock solution into blank plasma to achieve final concentrations of 10, 30, and 34 µg/mL.[3]

    • Plasma calibration standards were prepared by serial dilution from the 30 µg/mL working stock to cover the range of 25–10,000 ng/mL.[3]

  • Chromatographic Separation:

    • Details on the specific mobile phase composition and gradient were not provided in the abstract.

  • Mass Spectrometric Detection:

    • The abstract refers to a liquid chromatography-tandem mass spectrometry method, implying the use of a mass spectrometer for detection.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the quantification method.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Addition of this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC System Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Peak_Integration Peak Area Integration Mass_Analysis->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Plotting Ratio_Calculation->Calibration_Curve Quantification Concentration Determination Calibration_Curve->Quantification

Caption: General workflow for the quantification of Efavirenz.

G cluster_sample Sample cluster_ms Mass Spectrometer cluster_calculation Calculation Analyte Efavirenz (Analyte) (Unknown Amount) MS_Detector Detector Analyte->MS_Detector Measures Intensity A IS This compound (Internal Standard) (Known Amount) IS->MS_Detector Measures Intensity IS Ratio Intensity Ratio (A / IS) MS_Detector->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Performance characteristics of Efavirenz-13C6 in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the performance characteristics of Efavirenz, a cornerstone of antiretroviral therapy, with a focus on its pharmacokinetic evaluation facilitated by the stable isotope-labeled internal standard, Efavirenz-13C6.

This guide provides a comprehensive comparison of Efavirenz with its therapeutic alternatives, supported by data from clinical trials. It also delves into the experimental protocols utilized to determine its pharmacokinetic profile, a process where this compound plays a crucial role as an internal standard for precise quantification.

Performance in Clinical Trials: A Comparative Overview

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a key component of highly active antiretroviral therapy (HAART) for many years.[1][2] Its efficacy in suppressing HIV-1 replication has been demonstrated in numerous clinical trials.[2] However, the therapeutic landscape has evolved, with newer agents offering different efficacy and safety profiles.

Efficacy against HIV-1

Clinical studies have consistently shown that efavirenz-based regimens can effectively reduce viral loads to undetectable levels (<50 copies/mL) in a significant proportion of treatment-naive patients.[2][3] Comparisons with other antiretroviral classes, such as protease inhibitors (PIs), have shown efavirenz to have comparable or even superior virological efficacy in some instances.[2][3][4] For example, one study found that at week 48, a higher percentage of patients with high baseline HIV-1 RNA (>100,000 copies/ml) achieved viral suppression with an efavirenz-based regimen compared to a ritonavir-boosted protease inhibitor-based regimen (84% vs 74%).[3]

Comparison with Alternatives

The development of second-generation NNRTIs, integrase strand transfer inhibitors (INSTIs), and newer PIs has provided several alternatives to efavirenz. These alternatives often present advantages in terms of tolerability, particularly concerning neuropsychiatric side effects associated with efavirenz.[5][6]

Drug ClassAlternative AgentsKey Comparative Characteristics
NNRTIs Rilpivirine, NevirapineRilpivirine has shown non-inferior efficacy to efavirenz in patients with low baseline viral loads and has a more favorable side effect profile, especially regarding central nervous system (CNS) effects.[6] Nevirapine has also been used as an alternative, though concerns about hepatotoxicity exist.[7]
Integrase Inhibitors (INSTIs) Dolutegravir, RaltegravirINSTIs are now often recommended as first-line therapy due to their high efficacy and generally better tolerability compared to efavirenz.[5]
Protease Inhibitors (PIs) Atazanavir/r, Darunavir/rBoosted PIs are potent alternatives, though they can be associated with metabolic complications and gastrointestinal side effects.[4][5]

Pharmacokinetic Profile and the Role of this compound

The pharmacokinetic properties of efavirenz are characterized by significant interpatient variability, which can impact both therapeutic efficacy and the incidence of adverse effects.[1][8] Factors such as genetic polymorphisms in the CYP2B6 enzyme, which is primarily responsible for efavirenz metabolism, play a significant role in this variability.[9][10]

To accurately characterize the pharmacokinetics of efavirenz in clinical trials and bioequivalence studies, a stable isotope-labeled internal standard, this compound, is employed.[11][12] The use of this compound in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise quantification of efavirenz concentrations in biological matrices, such as plasma.[11] This is essential for determining key pharmacokinetic parameters.

Key Pharmacokinetic Parameters of Efavirenz
ParameterDescriptionTypical Value
Tmax (Time to Peak Concentration) Time to reach maximum plasma concentration after oral administration.~5 hours[13][14]
t1/2 (Elimination Half-life) Time for the plasma concentration to decrease by half.40–55 hours (multiple doses)[8][14]
Metabolism Primarily hepatic via cytochrome P450 enzymes, mainly CYP2B6 and CYP3A4.[13][14][15]-
Excretion Primarily in feces, with a smaller portion in urine, mostly as metabolites.[13]-

Experimental Protocols

The evaluation of efavirenz's pharmacokinetics and its comparison to other formulations or in the presence of co-administered drugs relies on well-defined experimental protocols.

Bioequivalence Study Protocol

A typical bioequivalence study for an efavirenz formulation would follow a single-dose, two-period, two-sequence crossover design in healthy adult subjects.[14][16]

  • Subject Recruitment: Healthy adult volunteers are screened and enrolled.

  • Dosing: Subjects receive a single oral dose of the test formulation and the reference formulation in randomized order, separated by a washout period. Dosing is typically done under fasting conditions.[14][17]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration, often extending to 72 hours or longer post-dose to adequately capture the drug's elimination phase.[14][16][18]

  • Sample Analysis: Plasma concentrations of efavirenz are determined using a validated analytical method, such as LC-MS/MS, with this compound as the internal standard.[11]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters (AUC, Cmax) are calculated from the plasma concentration-time data.

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference product for AUC and Cmax are calculated to determine bioequivalence.[14]

Pharmacokinetic Study in HIV-Infected Patients

To assess efavirenz pharmacokinetics in the target population, studies are conducted in HIV-infected individuals, sometimes in the presence of co-morbidities like tuberculosis or hepatic impairment.[18][19][20]

  • Study Population: HIV-infected patients on a stable efavirenz-containing antiretroviral regimen.

  • Study Visits: Patients attend study visits where blood samples are collected at specific times relative to their dose (e.g., pre-dose and at various time points post-dose) to determine steady-state pharmacokinetic parameters.[18][19][20]

  • Data Collection: In addition to pharmacokinetic samples, clinical data such as HIV viral load, CD4 count, and information on adverse events are collected.[19]

  • Analysis: Plasma efavirenz concentrations are measured, and pharmacokinetic parameters are correlated with clinical outcomes and patient characteristics (e.g., genetic polymorphisms).

Visualizing Key Pathways

Efavirenz Metabolism

The metabolism of Efavirenz is a critical determinant of its plasma concentration and, consequently, its efficacy and toxicity. The following diagram illustrates the primary metabolic pathway.

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxylated_Metabolites 8-hydroxyefavirenz (and other hydroxylated metabolites) Efavirenz->Hydroxylated_Metabolites CYP2B6, CYP3A4 Glucuronidated_Metabolites Glucuronidated Metabolites (Inactive) Hydroxylated_Metabolites->Glucuronidated_Metabolites UGTs

Caption: Primary metabolic pathway of Efavirenz.

Mechanism of Action Workflow

Efavirenz acts by inhibiting the HIV-1 reverse transcriptase enzyme, a crucial step in the viral replication cycle.

Efavirenz_MoA cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Efavirenz Efavirenz Efavirenz->Reverse_Transcriptase Allosteric Inhibition

Caption: Efavirenz's mechanism of action.

References

Efavirenz-13C6 for Therapeutic Drug Monitoring: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount for ensuring patient safety and efficacy. In the therapeutic drug monitoring (TDM) of Efavirenz, an antiretroviral medication, various analytical methods are employed. This guide provides an objective comparison of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Efavirenz-13C6 as an internal standard against traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods.

The use of a stable isotope-labeled internal standard, such as this compound, is a key differentiator in modern bioanalytical assays.[1][2] this compound is chemically identical to the analyte, Efavirenz, but has a greater mass due to the incorporation of six Carbon-13 isotopes.[3] This property allows it to be distinguished from the native drug by a mass spectrometer. The co-elution of the analyte and its stable isotope-labeled internal standard helps to compensate for variability during sample preparation and analysis, leading to improved accuracy and precision.[1][2]

Comparative Performance of Analytical Methods

The selection of an analytical method for Efavirenz TDM depends on the specific requirements of the study, including the need for sensitivity, selectivity, and sample throughput. Below is a summary of the performance characteristics of a representative LC-MS/MS method using this compound and several HPLC-UV methods.

ParameterLC-MS/MS with this compound[3]HPLC-UV Method 1[4]HPLC-UV Method 2[5]HPLC-UV Method 3[6]
Linearity Range 1.0 - 2,500 ng/mL0.43 - 8.60 µg/mLNot explicitly stated, detection limit 100 ng/mLLinear up to an unspecified concentration (r=0.9997)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL346 ng/mLNot explicitly statedNot explicitly stated
Intra-day Precision (%RSD) 2.41% - 6.42%< 2%Not explicitly stated1.670% - 4.087%
Inter-day Precision (%RSD) 3.03% - 9.18%< 2%Not explicitly stated3.447% - 13.347%
Accuracy 95.2% - 111%98% - 102%Not explicitly stated98% - 117%
Internal Standard This compoundMethyl prednisoloneUnspecifiedRitonavir

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key steps for both the LC-MS/MS and a representative HPLC-UV method.

LC-MS/MS Method with this compound Internal Standard

This method offers high sensitivity and selectivity for the quantification of Efavirenz in human plasma.[3]

1. Sample Preparation:

  • To 50 µL of human plasma, add the internal standard, this compound.

  • Precipitate the plasma proteins using a suitable organic solvent.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Dilute the resulting supernatant with water before injection into the LC-MS/MS system.[3]

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is employed.[3]

  • Flow Rate: A constant flow rate is maintained (e.g., 0.3 mL/min).[3]

3. Mass Spectrometric Detection:

  • Ionization Mode: Negative electrospray ionization (ESI) is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both Efavirenz and this compound, ensuring high selectivity.[3][7]

HPLC-UV Method

HPLC-UV methods provide a cost-effective alternative for Efavirenz TDM, though they may have limitations in sensitivity and selectivity compared to LC-MS/MS.[8]

1. Sample Preparation:

  • To a plasma sample (e.g., 100 µL), add an internal standard (e.g., methyl prednisolone or another suitable compound).[4][5]

  • Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether) after basification of the plasma.[5]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.[9]

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used.[4]

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and a buffer solution, is used for separation.[4][5]

  • Flow Rate: A constant flow rate is maintained (e.g., 1.2 mL/min).[5]

3. UV Detection:

  • The absorbance of the eluent is monitored at a specific wavelength, typically around 247 nm, which is the maximum absorbance for Efavirenz.[4][5]

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for therapeutic drug monitoring of Efavirenz using an LC-MS/MS method with this compound as an internal standard.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Patient Plasma Sample add_is Spike with This compound (IS) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification report Generate Report quantification->report

References

Efavirenz-13C6 in Regulated Bioanalysis: A Comparison Guide on Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of the antiretroviral drug Efavirenz, the choice of an appropriate internal standard is paramount to ensure data integrity, accuracy, and precision. This guide provides an objective comparison of the performance of Efavirenz-13C6 as a stable isotope-labeled internal standard, supported by experimental data from published, validated bioanalytical methods.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2] this compound, a 13C-labeled version of Efavirenz, is a prime example of such a standard.[3] Its physicochemical properties are nearly identical to the analyte, Efavirenz. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability that can occur in these processes.[1][4] The U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation recommend the use of SIL internal standards whenever possible to enhance data accuracy and reliability.[4][5]

Performance Data: Accuracy and Precision of this compound

Validated LC-MS/MS methods utilizing this compound as an internal standard consistently demonstrate high levels of accuracy and precision, meeting the stringent requirements of regulatory bodies. The following tables summarize the quantitative performance data from a key study.

Table 1: Intra-day and Inter-day Precision and Accuracy for Efavirenz in Human Plasma using this compound Internal Standard [6]

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.09.2411212.3108
LQC4.06.421119.18108
MQC8002.411003.0395.2
HQC20003.551034.56101

LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation

Table 2: Extraction Recovery of Efavirenz and this compound [6]

AnalyteConcentration (ng/mL)Mean Extraction Recovery (%)
Efavirenz4.095.4
Efavirenz8093.5
Efavirenz800102
Efavirenz2000107
This compound (IS)1088.6

The data clearly indicates that the method is accurate and precise over a wide range of concentrations, with percent coefficient of variation (%CV) values well within the accepted limits of ±15% (and ±20% for the LLOQ). The accuracy, expressed as the percentage of the nominal concentration, is also well within the acceptable range of 85-115% (80-120% for the LLOQ).

Comparison with Other Internal Standards

While other compounds like propanolol have been used as internal standards for Efavirenz analysis, methods employing this compound have demonstrated superior sensitivity.[6] For instance, a method using this compound achieved a lower limit of quantitation (LLOQ) of 1.0 ng/mL, which is significantly lower than the 20 ng/mL LLOQ reported for a method using propanolol.[6] This enhanced sensitivity is crucial for pharmacokinetic studies, especially in matrices where drug concentrations may be low.

Experimental Protocols

The high accuracy and precision of Efavirenz bioanalysis with this compound are underpinned by robust and well-defined experimental protocols.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Efavirenz and its internal standard from human plasma is protein precipitation.

  • Aliquoting: 50 µL of human plasma is aliquoted into a microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of the this compound internal standard working solution (10 ng/mL) is added.

  • Precipitation: 150 µL of acetonitrile is added to precipitate the plasma proteins.

  • Vortexing and Centrifugation: The mixture is vortexed for 10 minutes and then centrifuged at 3500 rpm for 10 minutes.

  • Dilution and Injection: The supernatant is diluted 1:1 with water, and 10 µL is injected into the LC-MS/MS system.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and mass spectrometric detection are critical for selective and sensitive quantification.

  • Chromatographic Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is employed.[6]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[6]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the negative ionization mode with multiple reaction monitoring (MRM).[6]

    • MRM Transition for Efavirenz: m/z 314.20 → 243.90[6]

    • MRM Transition for this compound: m/z 320.20 → 249.90[6]

Visualizing the Workflow

The following diagrams illustrate the key processes in the bioanalysis of Efavirenz using this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Human Plasma Sample (50 µL) Add_IS Add this compound (10 ng/mL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Dilution Supernatant Dilution (1:1 with Water) Vortex_Centrifuge->Supernatant_Dilution LC_Separation LC Separation (C18 Column) Supernatant_Dilution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Caption: Bioanalytical workflow for Efavirenz quantification.

Mass_Spectrometry_Detection cluster_efavirenz Efavirenz cluster_efavirenz_13c6 This compound (IS) Parent_EFV Parent Ion (m/z 314.20) Product_EFV Product Ion (m/z 243.90) Parent_EFV->Product_EFV Fragmentation Parent_IS Parent Ion (m/z 320.20) Product_IS Product Ion (m/z 249.90) Parent_IS->Product_IS Fragmentation

Caption: MRM transitions for Efavirenz and its internal standard.

References

A Comparative Guide to the Bioanalysis of Efavirenz-13C6 Across Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Efavirenz-13C6 as an internal standard for the quantification of the antiretroviral drug Efavirenz in various biological matrices. The data presented is compiled from published research to assist in the selection of appropriate bioanalytical methods and to provide a deeper understanding of the behavior of this stable isotope-labeled standard in different sample types.

Executive Summary

This compound is a widely used and highly effective internal standard for the quantification of Efavirenz in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and co-elution with the analyte ensure reliable correction for variability during sample preparation and analysis. This guide summarizes the performance of this compound in key biological matrices, including plasma, brain tissue, and cervicovaginal secretions, and offers a comparison with other internal standards.

Data Presentation: Performance of this compound

The following tables summarize the quantitative data on the performance of this compound in different biological matrices based on validated LC-MS/MS methods.

Table 1: Method Validation Parameters for Efavirenz Quantification using this compound

Biological MatrixLinearity Range (ng/mL)Accuracy (%)Precision (% CV)Lower Limit of Quantification (LLOQ) (ng/mL)
Human Plasma1.0 - 2,500[1]95.2 - 108[1]3.03 - 9.18 (Inter-day)[1]1.0[1]
Brain Tissue1.9 - 500[2]93.7 - 99.5[2]1.5 - 5.6[2]1.9[2]
Phosphate-Buffered Saline1.9 - 500[2]93.7 - 99.5[2]1.5 - 5.6[2]1.9[2]
Cervicovaginal Swabs25 - 10,000[3][4]99.1 - 105.3[3][4]7.69 - 14.9 (Inter- and Intra-day)[3][4]25[3][4]

Table 2: Recovery and Matrix Effect of Efavirenz using this compound

Biological MatrixAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect
Human Plasma93.5 - 107[1]88.6[1]Not specified, but use of 13C6-Efavirenz helps compensate for matrix effects.[1]
Brain Tissue91 (SD 7.8)[5]Not SpecifiedNot Specified
Cervicovaginal Swabs83.8 (CV 11.2)[3][4]Not SpecifiedNo significant matrix effect reported.[3][4]

Comparison with Alternative Internal Standards

While this compound is the preferred internal standard due to its stable isotope-labeled nature, other compounds have been utilized.

Table 3: Comparison of this compound with an Alternative Internal Standard

Internal StandardAnalytical MethodKey Performance Differences
This compound LC-MS/MSCo-elutes with Efavirenz, providing excellent correction for matrix effects and variability. Lower LLOQ achievable (e.g., 1.0 ng/mL in plasma)[1].
Propranolol LC-MS/MSDoes not co-elute with Efavirenz and may not fully compensate for matrix effects, leading to potentially lower accuracy and precision. A reported LLOQ using propranolol was 20 ng/mL, which is significantly higher than with this compound[1].
Methylprednisolone RP-HPLCUsed in a different analytical technique (HPLC with UV detection). Retention times are different from Efavirenz. While suitable for HPLC, it is not directly comparable to the performance of a stable isotope-labeled standard in LC-MS/MS[6].

Experimental Protocols

Detailed methodologies for the analysis of Efavirenz using this compound are crucial for reproducibility. Below are summaries of typical experimental protocols.

Sample Preparation
  • Human Plasma: Protein precipitation is a common and effective method. Typically, a small volume of plasma (e.g., 50 µL) is treated with a precipitating agent like acetonitrile, often containing the this compound internal standard. After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system[1].

  • Brain Tissue: Homogenization of the tissue is required prior to extraction. The homogenate is then subjected to protein precipitation, similar to plasma samples[2][5].

  • Cervicovaginal Swabs: The swabs are extracted with an appropriate solvent mixture, such as methanol/water. The extract is then processed, which may include evaporation and reconstitution in a suitable solvent before analysis[3].

LC-MS/MS Analysis

A typical LC-MS/MS method for Efavirenz and this compound involves:

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte and internal standard[1].

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in negative or positive ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for Efavirenz and this compound are monitored for quantification[1][7]. For example, one study reported using the following transitions: m/z 314.2 → 243.9 for Efavirenz and m/z 320.2 → 249.9 for this compound[1].

Mandatory Visualization

Experimental Workflow for Efavirenz Quantification

The following diagram illustrates a typical workflow for the quantification of Efavirenz in a biological matrix using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Tissue Homogenate) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution / Reconstitution Supernatant->Dilution Injection Inject into LC-MS/MS Dilution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical workflow for Efavirenz.

This guide demonstrates that this compound is a robust and reliable internal standard for the quantification of Efavirenz across a range of biological matrices. Its use in validated LC-MS/MS methods provides the high sensitivity, accuracy, and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

References

Efavirenz-13C6: A Superior Internal Standard for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, particularly in pharmacokinetic and metabolic studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive justification for the use of Efavirenz-13C6 over other labeled compounds, such as deuterium-labeled Efavirenz (Efavirenz-d5), as an internal standard in mass spectrometry-based assays.

The Critical Role of Internal Standards

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis, including extraction efficiency, injection volume, and matrix effects. An ideal internal standard should be chemically identical to the analyte but mass-distinguishable, co-elute with the analyte, and exhibit the same ionization efficiency. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry.

This compound vs. Deuterated Efavirenz: A Head-to-Head Comparison

While both carbon-13 (¹³C) and deuterium (²H or D) labeled compounds are widely used, they possess distinct physicochemical properties that can significantly impact analytical performance. This compound, with six carbon-13 atoms incorporated into its molecular backbone, offers several key advantages over its deuterated counterparts.

Table 1: Comparison of this compound and Deuterated Efavirenz as Internal Standards

FeatureThis compoundDeuterated Efavirenz (e.g., Efavirenz-d5)Justification & Implications
Chromatographic Co-elution Near-perfect co-elution with unlabeled Efavirenz.Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.Co-elution is crucial for accurate compensation of matrix effects, which can fluctuate across a chromatographic peak. The closer the elution times, the more accurately the internal standard mimics the analyte's experience in the mass spectrometer's ion source.
Isotopic Stability Highly stable; the ¹³C label is integrated into the carbon skeleton and is not susceptible to exchange.Deuterium labels, especially on heteroatoms, can be susceptible to back-exchange with hydrogen from the solvent, leading to a loss of the isotopic label and inaccurate quantification.The stability of the isotopic label is fundamental for maintaining a constant concentration of the internal standard throughout the analytical process.
Kinetic Isotope Effect (KIE) Negligible KIE as the mass difference does not significantly alter bond energies.Prone to the deuterium KIE, where the stronger C-D bond can slow down metabolic reactions.For an internal standard, it is critical that it behaves identically to the analyte. The KIE in deuterated compounds can alter their metabolic fate, making them a less accurate representation of the unlabeled drug's behavior in biological systems.
Mass Spectrometric Fragmentation Fragmentation pattern is identical to the unlabeled analyte, with a predictable mass shift.The stronger C-D bond can sometimes lead to different fragmentation patterns or require altered collision energies for optimal fragmentation.Consistent fragmentation behavior simplifies method development and ensures a reliable and predictable response between the analyte and the internal standard.
Purity and Synthesis Synthesis can be more complex and costly.Generally less expensive to synthesize.While cost is a consideration, the superior analytical performance of ¹³C-labeled standards often justifies the initial investment, particularly in regulated environments where data integrity is paramount.

Experimental Evidence and Justification

The superiority of ¹³C-labeled internal standards is a well-established principle in bioanalysis. The primary reason for the chromatographic separation of deuterated compounds is the difference in the physicochemical properties between hydrogen and deuterium. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in polarity and interaction with the stationary phase of the chromatography column. This can result in the deuterated standard eluting at a slightly different time than the native analyte, leading to differential ion suppression or enhancement and compromising the accuracy of the results.

This compound, by contrast, has a negligible difference in its physicochemical properties compared to unlabeled Efavirenz. The ¹³C atoms are incorporated into the core structure, and the slight increase in mass does not significantly affect its chromatographic behavior, ensuring co-elution and, therefore, more effective compensation for matrix effects.

Efavirenz Metabolism and the Importance of a Non-Altering Standard

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2B6 and CYP2A6, to form hydroxylated metabolites such as 8-hydroxyefavirenz and 7-hydroxyefavirenz. When using a deuterated internal standard, the kinetic isotope effect can alter the rate of these metabolic processes. This means the deuterated internal standard may not accurately reflect the metabolic clearance of the parent drug, leading to inaccuracies in pharmacokinetic assessments. This compound is not subject to this significant KIE, ensuring that it is a true tracer of the unlabeled drug's metabolic pathway.

Experimental Workflow and Protocols

The following section outlines a typical experimental workflow for the quantification of Efavirenz in human plasma using this compound as an internal standard, followed by a detailed experimental protocol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound plasma->is_spike protein_precip Protein Precipitation (e.g., Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio (Efavirenz / this compound) integration->ratio calibration Quantification using Calibration Curve ratio->calibration

Experimental workflow for Efavirenz quantification.

Table 2: Representative Experimental Protocol for Efavirenz Quantification in Human Plasma

StepProcedure
1. Sample Preparation To 50 µL of human plasma, add 10 µL of this compound internal standard solution (concentration as optimized). Vortex briefly.
Add 150 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions HPLC System: Agilent 1200 series or equivalent
Column: C18, 2.1 x 50 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate: 0.3 mL/min
Injection Volume: 10 µL
Mass Spectrometer: API 4000 or equivalent triple quadrupole
Ionization Mode: Electrospray Ionization (ESI), Negative
MRM Transitions: Efavirenz: m/z 314.0 → 244.0; this compound: m/z 320.0 → 250.0
3. Data Analysis Integrate the peak areas for both Efavirenz and this compound.
Calculate the peak area ratio of Efavirenz to this compound.
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

The following diagram illustrates the primary metabolic pathway of Efavirenz and highlights the critical role of a stable internal standard in accurately tracing its fate.

G cluster_pathway Efavirenz Metabolism Efavirenz Efavirenz CYP2B6 CYP2B6 Efavirenz->CYP2B6 Major Pathway CYP2A6 CYP2A6 Efavirenz->CYP2A6 Minor Pathway Efavirenz_13C6 This compound (Internal Standard) Efavirenz_13C6->CYP2B6 Traces metabolic fate Efavirenz_13C6->CYP2A6 Traces metabolic fate Metabolite8OH 8-Hydroxyefavirenz CYP2B6->Metabolite8OH Metabolite7OH 7-Hydroxyefavirenz CYP2A6->Metabolite7OH Conjugation Glucuronidation (UGTs) Metabolite8OH->Conjugation Metabolite7OH->Conjugation Excretion Excretion Conjugation->Excretion

Safety Operating Guide

Navigating the Safe Disposal of Efavirenz-13C6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and environmental stewardship. The proper disposal of isotopically labeled compounds, such as Efavirenz-13C6, requires a clear and systematic approach to mitigate potential hazards and ensure regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

This compound is a stable, non-radioactive isotopically labeled form of Efavirenz. As such, its chemical hazards are equivalent to those of the parent compound. Disposal procedures for this compound should therefore align with those for Efavirenz, treating it as a hazardous chemical waste.[1][] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local and state regulations may vary.[3]

Hazard Profile and Safety Considerations

Efavirenz is harmful if swallowed and may cause damage to the unborn child.[1][4][5] It is also suspected of causing cancer if inhaled and causes damage to organs through prolonged or repeated exposure.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe and compliant disposal of this compound waste, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste.[3]

  • Do not mix this compound waste with non-hazardous waste.[3]

  • Waste should be segregated based on its physical state (solid or liquid).

Step 2: Containerization and Labeling

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and vials, in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.[3]

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.[3]

Step 3: Storage

  • Store hazardous waste containers in a designated, secure, and well-ventilated area.

  • Ensure that the storage area is away from incompatible materials.

Step 4: Disposal

  • Do not dispose of this compound down the drain or in regular trash. [6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]

  • All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

Quantitative Data

Currently, there is no universally specified quantitative disposal limit for this compound in a laboratory setting. Disposal regulations are site-specific and governed by institutional and local authorities. It is imperative to adhere to the limits and guidelines provided by your local EHS.

ParameterGuidelineSource
Sewer Disposal Prohibited[6]
Solid Waste Segregate as hazardous waste[3]
Liquid Waste Segregate as hazardous waste[3]
Empty Containers Triple rinse with a suitable solvent; the rinsate is hazardous waste. Deface label before disposing of the container as regular trash.[5]

Experimental Workflow for Disposal

The proper disposal of this compound is a critical final step in any experimental protocol involving this compound. The workflow should be integrated into the experimental design from the outset.

Efavirenz_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Generation & Segregation cluster_storage Storage & Disposal start Start of Experiment Involving This compound ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe generation Generate this compound Waste (Solid or Liquid) ppe->generation segregate Segregate Waste by Type generation->segregate solid_waste Solid Waste Container (Labeled Hazardous) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled Hazardous) segregate->liquid_waste Liquid storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Experimental workflow for the safe handling and disposal of this compound waste.

This procedural guidance is intended to provide a framework for the safe disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department to ensure full compliance and safety.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Efavirenz-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Efavirenz-13C6, a stable isotope-labeled version of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. The safety precautions for this compound are identical to those for the unlabeled parent compound. Efavirenz is classified as a potent pharmaceutical compound, and its handling requires strict adherence to safety protocols to minimize exposure and ensure proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Efavirenz solid formulation is associated with several hazards, including being harmful if swallowed, causing skin and serious eye irritation, suspected of causing cancer if inhaled, potential damage to an unborn child, and causing damage to the central nervous system and skin through prolonged or repeated exposure.[1][2] Therefore, a comprehensive PPE strategy is crucial for mitigating these risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of generating aerosols or dust.[3][4]
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory.[3]
Disposable Respirators (e.g., N95)Not recommended as the primary means of protection for highly potent compounds, but can be used for low-risk activities.[3]
Hand Protection Double GlovingTwo pairs of nitrile gloves should be worn. The outer pair must be changed immediately if contaminated.[3]
Body Protection Disposable Coveralls"Bunny suits" made of materials like Tyvek offer head-to-toe protection.[3][5]
Lab CoatA dedicated, disposable lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or Face ShieldChemical splash goggles that create a complete seal around the eyes are necessary. A face shield can be worn for additional protection.[3]
Foot Protection Shoe CoversDisposable shoe covers must be worn within the designated handling area.[3][5]

Operational Plan for Safe Handling

A systematic approach is essential for handling this compound to minimize the risk of exposure. The following step-by-step plan outlines the key phases of handling this potent compound.

1. Preparation and Pre-Handling:

  • Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.[3]

  • Waste Disposal Setup: Prepare clearly labeled, sealed containers for all types of hazardous waste that will be generated (solid, liquid, sharps).[3][6]

  • Engineering Controls: Whenever feasible, use a containment system such as a flexible containment glove bag or a fume hood to handle the compound, especially during weighing and aliquoting.[4][7] This is the primary means of preventing human contact with potent materials.[7]

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[3]

2. During Handling:

  • Minimize Dust Generation: When handling the powdered form, use techniques that reduce the creation of dust, such as gentle scooping.[3] Keep containers covered as much as possible.[3]

  • Spill Management: In case of a spill, immediately alert others in the vicinity.[3] Use a pre-assembled chemical spill kit and work from the outside of the spill inward to clean it up. All materials used for the cleanup must be disposed of as hazardous waste.[3] Avoid dust formation during cleanup.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the procedure with a validated cleaning agent.[3]

  • PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of all single-use PPE in the appropriate hazardous waste container.[3]

  • Hand Washing: Wash hands thoroughly after removing gloves.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeCollection and StorageDisposal Method
Solid Waste Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[6]Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.[6]
(e.g., contaminated PPE, weigh boats, wipes)Do not mix with non-hazardous waste.[6]Incineration is a required disposal method for used glove bags.[4]
Liquid Waste Collect in a separate, compatible, and leak-proof hazardous waste container.[6]Do not flush down the drain.[6] The EPA prohibits the flushing of hazardous waste pharmaceuticals.[6]
(e.g., solutions containing this compound)Label all containers with "Hazardous Waste" and the chemical name.[6]Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]
Sharps Waste Collect in a designated, puncture-resistant sharps container.Follow institutional guidelines for the disposal of hazardous sharps waste.
(e.g., contaminated needles, scalpels)

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures, as state and local regulations may be stricter than federal guidelines.[6] Maintain accurate records of the amount of this compound waste generated and disposed of.[6]

Efavirenz_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Prepare Workspace: - Assemble PPE - Prepare Waste Containers - Ready Decontamination Solution Don_PPE Don PPE in Designated Area Prep->Don_PPE Handle Handle this compound in Containment System Don_PPE->Handle Spill Spill Occurs Handle->Spill Decon Decontaminate Workspace & Equipment Handle->Decon Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->Handle Doff_PPE Doff PPE in Designated Area Decon->Doff_PPE Waste Segregate & Store Hazardous Waste Doff_PPE->Waste Disposal Final Disposal Waste->Disposal Arrange for Professional Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.